molecular formula C6H7N3OS B131969 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 770-31-0

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Numéro de catalogue: B131969
Numéro CAS: 770-31-0
Poids moléculaire: 169.21 g/mol
Clé InChI: FGONQMFYFJRAIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3OS and its molecular weight is 169.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONQMFYFJRAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304313
Record name 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-31-0
Record name 770-31-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 770-31-0

This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of an amino group at position 4, a methylthio group at position 2, and a carbaldehyde group at position 5.[1] These functional groups make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 770-31-0[2][3][4]
Molecular Formula C₆H₇N₃OS[4]
Molecular Weight 169.21 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 183-184 °C[5]
Boiling Point (Predicted) 379.7 ± 27.0 °C[5]
Density (Predicted) 1.37 g/cm³[5]
pKa (Predicted) 2.50 ± 0.10[5]
Solubility Sparingly soluble in water[1]
Storage 2-8 °C, under inert gas (Nitrogen or Argon)[5]

Spectroscopic Data

Table 2: General Spectroscopic Data for Analogous Aminopyrimidine Structures

Technique Expected Features
¹H NMR Signals for the pyrimidine ring proton, the aldehyde proton, the amino protons, and the methylthio protons.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring, the aldehyde carbonyl carbon, and the methylthio carbon.
FT-IR (cm⁻¹) Stretching vibrations for N-H (amino group), C=O (aldehyde), C=N, and C=C bonds within the pyrimidine ring.
Mass Spec. (m/z) A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. A predicted [M+H]⁺ peak is at 170.1.[5]

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. Below are two common methods.

Method 1: Oxidation of the Corresponding Alcohol

This method involves the oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.

  • Reaction: (4-amino-2-(methylthio)pyrimidin-5-yl)methanol → this compound

  • Protocol:

    • Suspend (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (28 g, 164 mmol) in chloroform (818 mL).[5]

    • Add manganese dioxide (MnO₂, 49.8 g, 572 mmol).[5]

    • Stir the reaction mixture at 55°C for 4 hours.[5]

    • Monitor the reaction for completion.

    • Filter the hot reaction mixture and wash the filter cake with hot chloroform and tetrahydrofuran (THF).[5]

    • Combine the filtrates and concentrate under reduced pressure.[5]

    • Dry the resulting solid under vacuum to yield this compound as a light yellow solid.[5]

Method 2: Reduction of the Corresponding Nitrile

This method involves the reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.

  • Reaction: 4-amino-2-(methylthio)pyrimidine-5-carbonitrile → this compound

  • Protocol:

    • Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in tetrahydrofuran (THF) (100 mL).[1]

    • Cool the solution to 0°C.

    • Add diisobutylaluminum hydride (DIBAL-H, 1.0 M in CH₂Cl₂, 41.52 mL, 41.52 mmol) dropwise.[1]

    • Stir the mixture at 0°C for 2.5 hours.[1]

    • Quench the reaction by adding 2N hydrochloric acid (30 mL) and continue stirring for 20 minutes.[1]

    • Adjust the pH to 8 by adding a saturated solution of sodium carbonate (Na₂CO₃).[1]

    • Filter the suspension through a Celite pad and wash with a potassium carbonate (K₂CO₃) solution.[1]

    • The subsequent workup of the filtrate yields the desired product.

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of fused pyrimidine ring systems, such as pyridopyrimidines and naphthyridines.[5] These scaffolds are of significant interest in medicinal chemistry as they form the core of various kinase inhibitors.

Role as an Intermediate for Akt Kinase Inhibitors

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] this compound serves as a key starting material for the synthesis of pyridopyrimidines that have been shown to be potent inhibitors of Akt kinase (also known as Protein Kinase B).[5]

The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and how inhibitors derived from this compound can block this pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Pyridopyrimidine Inhibitor Inhibitor->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by pyridopyrimidine-based Akt inhibitors.

Experimental Workflow: Synthesis of a Pyridopyrimidine Inhibitor

The following diagram outlines a typical experimental workflow for the synthesis of a pyridopyrimidine derivative from this compound, targeting bacterial biotin carboxylase.

Synthesis_Workflow Start 4-Amino-2-(methylthio) pyrimidine-5-carbaldehyde Step1 Condensation with Aryl Acetonitrile Start->Step1 Intermediate1 Pyridopyrimidine Intermediate Step1->Intermediate1 Step2 Nitration and Hydrolysis Intermediate1->Step2 Intermediate2 Pyridone Derivative Step2->Intermediate2 Step3 Chlorination (e.g., POCl₃) Intermediate2->Step3 Intermediate3 7-Chloro- pyridopyrimidine Step3->Intermediate3 Step4 SₙAr Displacement with Amine Intermediate3->Step4 FinalProduct Final Pyridopyrimidine Inhibitor Step4->FinalProduct

References

Technical Guide: Physical Properties and Synthetic Pathway of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of novel therapeutics. The document outlines its physicochemical characteristics, provides standard experimental protocols for their determination, and visualizes its synthetic workflow and its relevance in targeting the PI3K/Akt signaling pathway.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its characterization is fundamental for its application in drug synthesis, particularly for active pharmaceutical ingredients (APIs) targeting cancer pathways.

Data Presentation: Physicochemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
CAS Number 770-31-0[1][2][3]
Molecular Formula C₆H₇N₃OS[1][4][5]
Molecular Weight 169.20 g/mol [2][4]
Appearance White to off-white or light yellow crystalline powder/solid.[1][3]
Melting Point 180-190 °C (range); 183-184 °C (specific)[2][3][4]
Boiling Point 379.7 ± 27.0 °C (Predicted)[3][4]
Density 1.37 g/cm³ (Predicted)[3][4]
Solubility Sparingly soluble in water.[1]
pKa 2.50 ± 0.10 (Predicted)[3][4]
Storage Conditions Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[3][4]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These represent standard laboratory procedures applicable to crystalline organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5]

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting range.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[5]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is collected.[7]

  • Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end.[7]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

    • If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a preliminary range.[8]

    • For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[7]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2). The melting range is T1-T2.

Solubility Determination in Water

Principle: Solubility is determined by observing the dissolution of a solute in a solvent. The rule "like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents like water.

Apparatus:

  • Small test tubes

  • Vortex mixer or spatula for stirring

  • Graduated pipette or dropper

Procedure:

  • Sample Preparation: Weigh approximately 25 mg of this compound and place it into a small, clean test tube.

  • Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions (e.g., 0.25 mL at a time).[9]

  • Mixing: After each addition, shake the test tube vigorously or stir continuously with a spatula for at least 60 seconds to facilitate dissolution.[9][10]

  • Observation: Observe the mixture carefully.

    • Soluble: The solid dissolves completely, forming a clear solution.

    • Sparingly or Slightly Soluble: A small portion of the solid dissolves, but a significant amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.[10]

  • Reporting: Based on the observation, classify the compound's solubility. For this compound, it is reported as "sparingly soluble."[1]

Visualizations: Synthetic Workflow and Biological Context

Diagrams are provided to visualize a common synthetic route to the target compound and its role as a precursor for inhibitors of the cancer-related PI3K/Akt signaling pathway.

Synthesis Workflow

The following diagram illustrates a common laboratory synthesis method for this compound starting from (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_workup Work-up cluster_product Final Product start (4-amino-2-(methylthio)pyrimidin-5-yl)methanol reaction Oxidation start->reaction workup Filtration (hot) Concentration under vacuum reaction->workup reagents Manganese Dioxide (MnO2) Chloroform (CHCl3) Stir at 55°C reagents->reaction product This compound workup->product

Caption: Synthesis of the target compound via oxidation.

Role in PI3K/Akt Signaling Pathway Inhibition

This compound is a precursor for synthesizing pyridopyrimidines, which can act as inhibitors of Akt kinase.[3][9] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its over-activation is a hallmark of many cancers.[1][11] Inhibiting Akt is therefore a key therapeutic strategy.

The diagram below shows a simplified representation of the PI3K/Akt pathway and the point of inhibition.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to Inhibitor Pyridopyrimidine Inhibitor (Derived from Precursor) Inhibitor->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted pyrimidine with the chemical formula C₆H₇N₃OS.[1][2] Its structure features a pyrimidine ring functionalized with an amino group at position 4, a methylthio group at position 2, and a carbaldehyde (formyl) group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 770-31-0[1]
Molecular Formula C₆H₇N₃OS[1][2]
Molecular Weight 169.21 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 183-184 °C[3]
Boiling Point (Predicted) 379.7 ± 27.0 °C[3]
Density (Predicted) 1.37 g/cm³[3]
pKa (Predicted) 2.50 ± 0.10[1]
Solubility Sparingly soluble in water[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
9.78s1H-CHO[1]
8.42s1HPyrimidine H-6[1]
2.55s3H-S-CH₃[1]

Mass Spectrometry:

m/zIonReference(s)
170.1[M+H]⁺[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Method 1: Oxidation of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol

This method involves the oxidation of the corresponding primary alcohol.

synthesis1 reactant (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol product This compound reactant->product Stir at room temperature reagent Manganese Dioxide (MnO₂) Chloroform (CHCl₃) reagent->product

Caption: Synthesis via oxidation of the corresponding alcohol.

Experimental Protocol:

  • To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in chloroform, add manganese dioxide (MnO₂) (approximately 8-10 equivalents).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake with hot chloroform.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.[1][3]

Method 2: Reduction of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This method utilizes the reduction of a nitrile to an aldehyde.

synthesis2 reactant 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile reagent Diisobutylaluminium hydride (DIBAL-H) Tetrahydrofuran (THF) reactant->reagent 0 °C workup Acidic Workup (e.g., HCl) followed by basic neutralization (e.g., Na₂CO₃) reagent->workup Stir product This compound workup->product

Caption: Synthesis via reduction of the corresponding nitrile.

Experimental Protocol:

  • Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes) (approximately 2.3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 2N hydrochloric acid (HCl) at 0 °C and continue stirring for 20-30 minutes.

  • Neutralize the mixture to a pH of approximately 8 by the addition of a saturated sodium carbonate (Na₂CO₃) solution.

  • Filter the resulting suspension through a pad of Celite and wash the pad with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer from the aqueous layer in the filtrate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in publicly accessible literature, its structural features suggest its potential as a valuable intermediate in the synthesis of pharmacologically active molecules. The pyrimidine core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.

Potential as a Kinase Inhibitor Precursor:

The general class of pyrimidine derivatives has been extensively investigated as inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas. It is plausible that this compound could serve as a building block for the synthesis of inhibitors targeting kinases such as:

  • Akt Kinase: This compound is mentioned as an intermediate for the preparation of pyridopyrimidines and naphthyridines as inhibitors of Akt kinase for the treatment of cancer.[3]

  • FMS-like Tyrosine Kinase 3 (FLT3): Derivatives of 4-amino-pyrimidine-5-carbaldehyde have been explored as potent FLT3 inhibitors.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): The pyrimidine scaffold is a common feature in many VEGFR inhibitors.

The aldehyde functionality of this compound provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate potency and selectivity against specific kinase targets.

logical_relationship Potential Role in Kinase Inhibitor Development start This compound step1 Chemical Modification (e.g., condensation, reductive amination) start->step1 product Diverse Library of Pyrimidine Derivatives step1->product target1 Akt Kinase product->target1 Screening target2 FLT3 Kinase product->target2 Screening target3 VEGFR Kinase product->target3 Screening outcome Potential Therapeutic Agents (e.g., for cancer treatment) target1->outcome target2->outcome target3->outcome

Caption: Logical workflow for the utility of the core compound in drug discovery.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential as a versatile intermediate in the development of novel therapeutic agents, particularly kinase inhibitors. While direct biological data for this specific molecule is sparse, its structural relationship to known pharmacologically active pyrimidines warrants further investigation by researchers in the fields of medicinal chemistry and drug discovery. The detailed synthetic protocols and compiled physicochemical data in this guide provide a solid foundation for future research endeavors.

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details established experimental protocols, presents a comparative analysis of yields and reaction conditions, and illustrates the synthetic routes for enhanced clarity.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of pyridopyrimidines and naphthyridines, which have been investigated as inhibitors of Akt kinase for cancer treatment. The strategic placement of its amino, methylthio, and carbaldehyde functionalities on the pyrimidine core allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic systems. This guide explores the most prevalent and effective methods for its preparation.

Core Synthesis Pathways

Three primary synthetic strategies have been identified for the preparation of this compound:

  • Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol: This pathway involves the selective oxidation of a primary alcohol to an aldehyde.

  • Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile: This method utilizes a nitrile reduction to furnish the corresponding aldehyde.

  • Vilsmeier-Haack Formylation of 4-amino-2-(methylthio)pyrimidine: This classic formylation reaction introduces a carbaldehyde group onto the electron-rich pyrimidine ring.

The following sections provide a detailed analysis of these pathways, including experimental data and procedural workflows.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the two most well-documented synthesis pathways, allowing for a direct comparison of their efficiency.

PathwayStarting MaterialKey ReagentsSolvent(s)Reaction TimeTemperatureYield (%)
Oxidation (4-amino-2-(methylthio)pyrimidin-5-yl)methanolManganese Dioxide (MnO₂)ChloroformOvernightRoom Temp.94%[1]
Reduction 4-amino-2-(methylthio)pyrimidine-5-carbonitrileDiisobutylaluminum Hydride (DIBAL-H)THF2.5 hours0°C80-85% (estimated)[2]

Note: The yield for the reduction pathway is an estimation based on typical DIBAL-H reductions of similar substrates, as a specific yield for this reaction was not explicitly found in the reviewed literature.

Experimental Protocols

Pathway 1: Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

This method stands out for its high yield and straightforward procedure.

Methodology:

To a solution of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (11 g, 63 mmol, 1.0 equiv) in chloroform (900 mL), manganese dioxide (43.85 g, 504 mmol, 8.0 equiv) is added. The resulting suspension is stirred overnight at room temperature. Upon completion, the reaction mixture is filtered, and the filter cake is washed with chloroform. The combined filtrate is then concentrated under reduced pressure to yield this compound as a white solid (10 g, 94% yield).[1]

Pathway 2: Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

This pathway offers a relatively rapid synthesis.

Methodology:

To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in tetrahydrofuran (100 mL) at 0°C, diisobutylaluminum hydride (41.52 mL, 1.0 M in CH₂Cl₂, 41.52 mmol) is added. The mixture is stirred for 2.5 hours at 0°C. The reaction is then quenched by the addition of 2N hydrochloric acid (30 mL) and stirred for an additional 20 minutes. A saturated solution of sodium carbonate is added until a pH of 8 is achieved. The suspended material is filtered through a Celite pad and washed with a potassium carbonate solution. The filtrate is then processed to isolate the final product.[1]

Pathway 3: Vilsmeier-Haack Formylation of 4-amino-2-(methylthio)pyrimidine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] This reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). While this pathway is theoretically sound for the synthesis of this compound from 4-amino-2-(methylthio)pyrimidine, a specific, detailed experimental protocol with reported yields for this particular substrate could not be definitively identified in the surveyed literature. The general mechanism involves the electrophilic substitution of the pyrimidine ring with the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathways cluster_oxidation Pathway 1: Oxidation cluster_reduction Pathway 2: Reduction cluster_vilsmeier Pathway 3: Vilsmeier-Haack Formylation start1 (4-amino-2-(methylthio)pyrimidin-5-yl)methanol reagent1 MnO2, Chloroform Room Temperature, Overnight start1->reagent1 product1 This compound reagent1->product1 Yield: 94% start2 4-amino-2-(methylthio)pyrimidine-5-carbonitrile reagent2 1. DIBAL-H, THF, 0°C, 2.5h 2. 2N HCl 3. Na2CO3 start2->reagent2 product2 This compound reagent2->product2 Yield: 80-85% (est.) start3 4-amino-2-(methylthio)pyrimidine reagent3 POCl3, DMF start3->reagent3 product3 This compound reagent3->product3 Yield: Not Reported

Figure 1: Comparative overview of synthesis pathways.

Experimental_Workflow_Oxidation cluster_procedure Procedure title Experimental Workflow: Oxidation Pathway step1 Dissolve (4-amino-2-(methylthio)pyrimidin-5-yl)methanol in Chloroform step2 Add Manganese Dioxide (MnO2) step1->step2 step3 Stir overnight at Room Temperature step2->step3 step4 Filter the reaction mixture step3->step4 step5 Wash the filter cake with Chloroform step4->step5 step6 Combine and concentrate the filtrate under reduced pressure step5->step6 step7 Obtain this compound as a white solid step6->step7 Experimental_Workflow_Reduction cluster_procedure Procedure title Experimental Workflow: Reduction Pathway step1 Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile in THF at 0°C step2 Add Diisobutylaluminum Hydride (DIBAL-H) step1->step2 step3 Stir for 2.5 hours at 0°C step2->step3 step4 Quench with 2N Hydrochloric Acid step3->step4 step5 Stir for 20 minutes step4->step5 step6 Adjust pH to 8 with saturated Sodium Carbonate solution step5->step6 step7 Filter through Celite and wash with Potassium Carbonate solution step6->step7 step8 Isolate product from the filtrate step7->step8

References

In-Depth Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active heterocyclic compounds. This document details its chemical properties, synthesis, and significant role in the development of kinase inhibitors for therapeutic applications.

Chemical Identity and Properties

This compound, with the IUPAC name 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde , is a substituted pyrimidine derivative.[1] It serves as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde[1]
CAS Number 770-31-0[1]
Molecular Formula C₆H₇N₃OS[2]
Molecular Weight 169.21 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 183-184 °C[2]
Boiling Point (Predicted) 379.7 ± 27.0 °C[2]
Density (Predicted) 1.37 g/cm³[2]
pKa (Predicted) 2.50 ± 0.10[3]
Solubility Sparingly soluble in water[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeData
¹H NMR (400 MHz, CDCl₃) δ 9.78 (s, 1H), 8.42 (s, 1H), 2.55 (s, 3H)
Mass Spectrometry (LCMS) m/z 170.1 [M+H]⁺

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are documented, starting from readily available precursors.

Method A: Oxidation of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol

This method involves the oxidation of the corresponding primary alcohol using manganese dioxide (MnO₂).

Protocol:

  • To a solution of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in chloroform, add manganese dioxide (8 equivalents).[1]

  • Stir the suspension at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture and wash the filter cake with chloroform.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid.

Method B: Reduction of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This approach utilizes the reduction of a nitrile group to an aldehyde using a hydride reducing agent.

Protocol:

  • Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add diisobutylaluminum hydride (DIBAL-H) (2.3 equivalents, 1.0 M solution in CH₂Cl₂) to the cooled solution.

  • Stir the mixture at 0 °C for 2.5 hours.

  • Quench the reaction by the careful addition of 2N hydrochloric acid and continue stirring for 20 minutes.

  • Neutralize the mixture to a pH of 8 by adding a saturated solution of sodium carbonate.

  • Filter the resulting suspension through a pad of Celite and wash with a potassium carbonate solution.

  • The filtrate contains the desired product, which can be isolated and purified by standard methods.[1]

G cluster_synthesis Synthesis of this compound start_A (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol process_A Oxidation with MnO₂ in Chloroform start_A->process_A product This compound process_A->product start_B 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile process_B Reduction with DIBAL-H in THF start_B->process_B process_B->product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment to membrane PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Inhibitor Akt Inhibitors (e.g., Thienopyrimidines) Inhibitor->Akt Inhibition G start This compound cyclization Cyclocondensation (e.g., Gewald Reaction) start->cyclization reagent Active Methylene Compound (e.g., Ethyl thioglycolate) reagent->cyclization product Thieno[2,3-d]pyrimidine Derivative cyclization->product modification Further Functionalization product->modification final_product Kinase Inhibitor (e.g., Akt Inhibitor) modification->final_product

References

In-Depth Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, synthesis protocols, and its role in the development of targeted therapeutics, particularly as a precursor for Akt kinase inhibitors.

Core Compound Properties

This compound is a pyrimidine derivative characterized by the presence of an amino group at position 4, a methylthio group at position 2, and a carbaldehyde group at position 5. These functional groups make it a versatile building block in organic synthesis.

PropertyValueSource(s)
Molecular Weight 169.20 g/mol
Molecular Formula C6H7N3OS
CAS Number 770-31-0[1][2]
Appearance White to off-white crystalline powder[3]
Purity ≥98%[1][2]
Melting Point 183-184 °C
Boiling Point 379.7±27.0 °C (Predicted)[4]
pKa 2.50±0.10 (Predicted)[4]
Storage 2-8°C, under inert atmosphere[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols for two common methods.

Method 1: Reduction of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This protocol is based on the reduction of the corresponding nitrile using a hydride reducing agent.[3]

Experimental Protocol:

  • Dissolution: Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Slowly add diisobutylaluminum hydride (DIBAL-H) (typically 2-2.5 equivalents) to the cooled solution. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 2N hydrochloric acid. Continue stirring for approximately 20 minutes.

  • Neutralization: Adjust the pH of the mixture to ~8 by adding a saturated aqueous solution of sodium carbonate.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the aluminum salts.

  • Extraction: Wash the filter cake with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Work-up: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Method 2: Oxidation of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol

This protocol involves the oxidation of the corresponding primary alcohol.

Experimental Protocol:

  • Suspension: Suspend (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in a suitable organic solvent such as chloroform or dichloromethane.

  • Addition of Oxidizing Agent: Add an oxidizing agent, for example, activated manganese dioxide (MnO2) (typically 5-10 equivalents), to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 55-60°C) and stir vigorously for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration: While hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Washing: Wash the filter cake with hot chloroform or THF to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Drying: Dry the resulting solid under vacuum to yield this compound.

Role in Drug Discovery: An Intermediate for Akt Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a class of compounds known as pyridopyrimidines and naphthyridines, which have been identified as potent inhibitors of Akt kinase.[3] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in various cancers.[5][6][7]

The Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Akt, a serine/threonine kinase, is recruited to the plasma membrane by binding to PIP3, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Substrates Akt->Downstream Phosphorylates Cell_Processes Cell Survival, Growth, Proliferation Downstream->Cell_Processes Regulates Inhibitor Pyridopyrimidine Inhibitor Inhibitor->Akt Inhibits Synthesis_to_Application_Workflow Start Starting Materials (e.g., pyrimidine derivatives) Synthesis Chemical Synthesis (e.g., Reduction or Oxidation) Start->Synthesis Intermediate This compound Synthesis->Intermediate Derivatization Further Chemical Modifications Intermediate->Derivatization Inhibitor Pyridopyrimidine/Naphthyridine Akt Kinase Inhibitors Derivatization->Inhibitor Preclinical Preclinical Studies (In vitro & In vivo) Inhibitor->Preclinical Clinical Clinical Trials Preclinical->Clinical Therapy Targeted Cancer Therapy Clinical->Therapy

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the development of various therapeutic agents, notably as a precursor to Akt kinase inhibitors for cancer treatment.[1] This document details the starting materials, experimental protocols, and quantitative data associated with the most common and effective synthetic methodologies.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route may depend on the availability of starting materials, desired scale, and overall cost-effectiveness. The four primary synthetic strategies identified from the scientific literature are:

  • Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol: This method involves the selective oxidation of a primary alcohol to an aldehyde.

  • Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile: This pathway utilizes a reducing agent to convert a nitrile group into an aldehyde.

  • S-methylation of 4-Amino-2-sulfanyl-pyrimidine-5-carbaldehyde: This approach introduces the methylthio group in the final step of the synthesis.

  • Vilsmeier-Haack Formylation of 2-(methylthio)pyrimidin-4-amine: This classic formylation reaction introduces the aldehyde group onto the pyrimidine ring.

A summary of the quantitative data for the most well-documented methods is presented in Table 1.

Synthetic RouteStarting MaterialReagentsYield (%)Purity (%)Reference
Oxidation(4-amino-2-(methylthio)pyrimidin-5-yl)methanolManganese Dioxide (MnO₂)94 - 96>95[2][3]
Reduction4-amino-2-(methylthio)pyrimidine-5-carbonitrileDiisobutylaluminum hydride (DIBAL-H)52-[2]
S-Methylation4-Amino-2-sulfanyl-pyrimidine-5-carbaldehydeIodomethane, Potassium Carbonate94.895.8[2]
Vilsmeier-Haack Formylation2-(methylthio)pyrimidin-4-aminePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)--

Table 1: Comparison of Synthetic Routes to this compound. Yield and purity for the Vilsmeier-Haack formylation are not available in the reviewed literature for this specific substrate but the reaction is a well-established method for formylating similar electron-rich heterocycles.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic routes.

Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

This protocol describes the synthesis of the target compound via the oxidation of the corresponding primary alcohol.

Starting Material: (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

Reagents and Solvents:

  • Manganese Dioxide (MnO₂)

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

Procedure:

  • To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (11 g, 63 mmol) in chloroform (900 mL), add manganese dioxide (43.85 g, 504 mmol).[2]

  • Stir the suspension overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Wash the filter cake with hot chloroform and tetrahydrofuran.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a white solid.[2]

Yield: 10 g (94%)[2]

Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

This method outlines the conversion of the nitrile precursor to the aldehyde using a hydride reducing agent.

Starting Material: 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

Reagents and Solvents:

  • Diisobutylaluminum hydride (DIBAL-H) in Dichloromethane (CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2N solution

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Potassium Carbonate (K₂CO₃) solution

  • Celite

Procedure:

  • Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL) in a flask under an inert atmosphere.[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisobutylaluminum hydride (41.52 mL of a 1.0 M solution in CH₂Cl₂, 41.52 mmol) to the cooled solution.[2]

  • Stir the mixture at 0°C for 2.5 hours.

  • Carefully quench the reaction by adding 2N hydrochloric acid (30 mL) and continue stirring for 20 minutes.[2]

  • Neutralize the mixture to a pH of 8 by adding a saturated solution of sodium carbonate.[2]

  • Filter the resulting suspension through a pad of Celite and wash the pad with a potassium carbonate solution.

  • Separate the organic layer from the filtrate and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (DCM:MeOH = 20:1) to afford the title compound as a light yellow solid.

Yield: 3.85 g (52%)[2]

S-Methylation of 4-Amino-2-sulfanyl-pyrimidine-5-carbaldehyde

This protocol details the final step methylation to produce the target compound.

Starting Material: 4-Amino-2-sulfanyl-pyrimidine-5-carbaldehyde

Reagents and Solvents:

  • Iodomethane (CH₃I)

  • Potassium Carbonate (K₂CO₃), 325 mesh

  • Acetone

Procedure:

  • To a solution of 4-Amino-2-sulfanyl-pyrimidine-5-carbaldehyde (100.00 g, 644.4 mmol) in acetone (1.5 L), add 325 mesh potassium carbonate (178.10 g, 1.29 mol).[2]

  • Add iodomethane (128.10 g, 902.2 mmol) dropwise over 20 minutes with mild cooling.[2]

  • Stir the mixture at ambient temperature over the weekend.

  • Monitor the reaction by TLC. If starting material remains, an additional aliquot of iodomethane can be added and stirring continued.[2]

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Wash the residue with water (1 L) and collect the product by filtration.

  • Dry the product in a vacuum oven at 60°C.

Yield: 103.37 g (94.8%)[2] Purity: 95.8% by HPLC[2]

Mandatory Visualizations

Synthetic Pathways Overview

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Pathways SM1 (4-amino-2-(methylthio)pyrimidin- 5-yl)methanol Product 4-Amino-2-(methylthio)pyrimidine- 5-carbaldehyde SM1->Product Oxidation (MnO2) SM2 4-amino-2-(methylthio)pyrimidine- 5-carbonitrile SM2->Product Reduction (DIBAL-H) SM3 4-Amino-2-sulfanyl-pyrimidine- 5-carbaldehyde SM3->Product S-Methylation (CH3I) SM4 2-(methylthio)pyrimidin-4-amine SM4->Product Vilsmeier-Haack Formylation PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Inhibitors derived from 4-Amino-2-(methylthio)pyrimidine -5-carbaldehyde Inhibitor->Akt Inhibition

References

The Biological Activity of 4-Aminopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. Its ability to form crucial hydrogen bonds with protein kinase hinge regions has made it a cornerstone in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the diverse biological activities of 4-aminopyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Kinase Inhibition

The most prominent biological activity of 4-aminopyrimidine derivatives is their potent inhibition of various protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in non-small cell lung cancer (NSCLC).[2] 4-Aminopyrimidine derivatives have been extensively developed as EGFR inhibitors, including those effective against resistance mutations like T790M and C797S.[2][3] These compounds typically bind to the ATP-binding site in the kinase domain, preventing EGFR autophosphorylation and downstream signaling.

Table 1: EGFR Inhibitory Activity of Selected 4-Aminopyrimidine Derivatives

CompoundTarget EGFR MutantIC50Cell LineIC50 (Cell)Reference
A12 L858R/T790M4.0 nMH19750.086 µM[3]
A12 EGFR WT170.0 nM--[3]
Compound 13 T790M/C797S< 1 nM--[1]
Compound 14 T790M/C797S1.9 nM--[1]
Compound 6c EGFR-TK0.9 ± 0.03 µMMCF-737.7 ± 3.6 µM[4][5]
Compound 10b EGFR-TK0.7 ± 0.02 µMMCF-731.8 ± 2.0 µM[4][5]
A23 Del19/T790M/C797S-Ba/F30.52 ± 0.03 µM[6]
A23 L858R/T790M/C797S-Ba/F30.33 µM[6]
Aurora Kinase Inhibition

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets. Several 4-aminopyrimidine derivatives have been identified as potent Aurora kinase inhibitors.[7][8] For instance, AMG 900, a phthalazinamine derivative, is an ATP-competitive inhibitor with an IC50 value of 4 nM for Aurora B.[8]

Table 2: Aurora Kinase Inhibitory Activity of Pyrimidine Derivatives

CompoundTarget KinaseIC50Reference
Alisertib (MLN8237) AURKA0.0012 µM[7]
Barasertib (AZD1152) AURKB0.00037 µM[7]
AMG 900 AURKB0.004 µM[7][8]
VX-680 (Tozasertib) Aurora A0.6 nM[8]
VX-680 (Tozasertib) Aurora B18 nM[8]
VX-680 (Tozasertib) Aurora C4.6 nM[8]
Other Kinase Targets

The versatility of the 4-aminopyrimidine scaffold allows it to be adapted to inhibit a wide range of other kinases.[1] These include:

  • Fibroblast Growth Factor Receptors (FGFRs) : TAS-120 selectively inhibits FGFR1/2/3/4 with IC50 values in the low nanomolar range.[1]

  • Bruton's Tyrosine Kinase (BTK) : A derivative showed significant potency against BTK with an IC50 of 0.17 nM.[1]

  • Src Family Kinases : PP1 and PP2 inhibit LCK and Fyn kinases with IC50 values of 3–6 nM.[1]

  • Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) : Fragment-based discovery led to potent pyridopyrimidine inhibitors of MAP4K4.[9][10]

  • Cyclin-Dependent Kinase 2 (CDK2) : (4-Pyrazolyl)-2-aminopyrimidines were identified as highly potent and selective CDK2 inhibitors, with compound 17 having an IC50 of 0.29 nM.[11]

Other Biological Activities

Beyond cancer, 4-aminopyrimidine derivatives have demonstrated potential in treating other diseases.

  • Anti-Alzheimer's Activity : A series of derivatives were designed as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the formation of amyloid plaques in Alzheimer's disease.[12] The optimized compound 13g showed an IC50 of 1.4 µM, a 26-fold improvement over the lead compound.[12]

  • Anti-inflammatory Activity : 4-indolyl-2-arylaminopyrimidine derivatives have been studied as anti-inflammatory agents for acute lung injury by inhibiting the expression of inflammatory factors.[13]

  • Antimicrobial Activity : Various pyrimidine derivatives have been synthesized and tested for antimicrobial properties against bacteria and fungi.[14][15] Some compounds showed excellent activity compared to standard drugs like ampicillin.[15]

  • Platelet Aggregation Inhibition : 6-amino-2-thio-3H-pyrimidin-4-one derivatives have been investigated as inhibitors of ADP-induced platelet aggregation.[16]

Signaling Pathways and Experimental Workflows

Visualizing Kinase Inhibition

The primary mechanism of anticancer action for many 4-aminopyrimidine derivatives is the interruption of key signaling pathways. The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Inhibitor 4-Aminopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation TF Transcription Factors ERK->TF Akt Akt PI3K->Akt Akt->Proliferation Akt->TF TF->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by 4-aminopyrimidine derivatives.

General Experimental Workflow

The discovery and evaluation of novel 4-aminopyrimidine derivatives typically follow a structured workflow, from initial design to in vivo testing.

a A Design & Synthesis of Derivatives B In Vitro Kinase Assay A->B Screen for Target Activity C In Vitro Cell Proliferation Assay (e.g., MTT) B->C Identify Potent Inhibitors D Mechanism of Action (e.g., Apoptosis, Cell Cycle) C->D Elucidate Cellular Effects E In Vivo Xenograft Model D->E Evaluate In Vivo Efficacy F Lead Compound E->F

Caption: Typical drug discovery workflow for 4-aminopyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key assays mentioned in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reagents and Materials : Purified recombinant kinase (e.g., EGFR, Aurora A), kinase-specific substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 4-aminopyrimidine test compounds, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure : a. Serially dilute the test compounds in DMSO and add to a 384-well plate. b. Add the kinase and substrate solution to the wells and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature or 30°C. d. Stop the reaction and measure the remaining kinase activity. The method of detection depends on the assay kit used (e.g., luminescence measurement for ADP production or fluorescence for substrate phosphorylation).

  • Data Analysis : a. Convert the raw data (e.g., luminescence signal) to percent inhibition relative to control wells (DMSO vehicle without inhibitor). b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell viability and proliferation.[17]

  • Cell Culture : Culture human cancer cell lines (e.g., H1975, A549, MCF-7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[18]

  • Procedure : a. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the 4-aminopyrimidine derivatives (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 72 hours). c. After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. d. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. e. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer). f. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Antimicrobial Disk-Diffusion Assay

This method is used to assess the antimicrobial activity of synthesized compounds.[14]

  • Microbial Strains : Use standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans).[14][15]

  • Procedure : a. Prepare a microbial inoculum and uniformly spread it onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi). b. Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). c. Place the discs onto the surface of the inoculated agar plates. d. Include positive control discs with standard antibiotics (e.g., Ampicillin) and antifungal agents (e.g., Clotrimazole) and a negative control disc with the solvent alone.[15] e. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis : Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR)

The biological activity of 4-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core.[19] SAR studies are crucial for optimizing potency and selectivity.[13]

SAR Core R1 Position 2 (R1): - Often an (substituted) aniline or aryl group. - Forms key H-bonds with kinase hinge. - Influences selectivity and potency. R2 Position 5 (R2): - Substitution can enhance potency. - Can be used to introduce covalent warheads (e.g., acrylamide for irreversible inhibitors). R3 Position 6 (R3): - Modifications impact solubility and cell permeability. - Can be tailored to access specific pockets in the target protein. NH2 4-Amino Group: - Essential for anchoring to the kinase hinge region via hydrogen bonds. p1->R1 p2->R2 p3->R3 p4->NH2

Caption: Key structure-activity relationships for 4-aminopyrimidine derivatives.

Conclusion

4-Aminopyrimidine derivatives represent a remarkably versatile and successful scaffold in modern drug discovery. Their primary application as kinase inhibitors has led to significant advancements in oncology, with compounds targeting EGFR, Aurora kinases, and a host of other key cancer-related proteins. Furthermore, ongoing research continues to uncover their potential in other therapeutic areas, including neurodegenerative diseases and infectious diseases. The continued exploration of their structure-activity relationships, aided by rational design and robust experimental evaluation, promises to yield new generations of potent and selective therapeutic agents for a wide range of human diseases.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and Its Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde serves as a crucial intermediate in the synthesis of a variety of heterocyclic systems, including pyridopyrimidines and naphthyridines. These derivatives have garnered significant attention for their potential as potent inhibitors of protein kinases, such as Akt kinase, which are pivotal in cancer cell signaling pathways. This technical guide provides a comprehensive overview of the synthesis of the core compound and its subsequent derivatization, with a focus on detailed experimental protocols, quantitative data, and the underlying biological rationale.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Below are detailed protocols for two common methods.

Method 1: Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

This method involves the oxidation of the corresponding alcohol to the aldehyde.

Experimental Protocol:

To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (28 g, 164 mmol) in chloroform (818 mL), manganese dioxide (MnO₂, 49.8 g, 572 mmol) is added. The reaction mixture is then stirred at 55°C for 4 hours. Upon completion, the hot reaction mixture is filtered, and the filter cake is washed with hot chloroform and tetrahydrofuran (THF). The combined filtrates are concentrated under reduced pressure and the resulting solid is dried under vacuum to yield this compound as a light yellow solid.[1]

Quantitative Data:

Starting MaterialReagentProductYieldPhysical Appearance
(4-amino-2-(methylthio)pyrimidin-5-yl)methanolMnO₂This compound96%Light yellow solid
Method 2: Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

This approach utilizes the reduction of a nitrile to an aldehyde.

Experimental Protocol:

A solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL) is cooled to 0°C. Diisobutylaluminum hydride (DIBAL-H, 41.52 mL, 1.0 M in CH₂Cl₂) is added at this temperature. The mixture is stirred for 2.5 hours at 0°C. Subsequently, 2N hydrochloric acid (30 mL) is added, and stirring is continued for another 20 minutes. The reaction is then neutralized to a pH of 8 with a saturated Na₂CO₃ solution. The suspension is filtered through a Celite pad and washed with a K₂CO₃ solution. The filtrate is diluted with ethyl acetate, washed with saturated K₂CO₃ and brine, then dried, filtered, and concentrated. The crude product is purified by flash silica gel column chromatography (eluting with a hexane to hexane/ether gradient) to give the final product.[2]

Quantitative Data:

Starting MaterialReagentProductYield
4-amino-2-(methylthio)pyrimidine-5-carbonitrileDIBAL-HThis compound53.1%

Synthesis of Pyridopyrimidine and Naphthyridine Derivatives

This compound is a versatile precursor for the synthesis of fused heterocyclic systems like pyridopyrimidines and naphthyridines, which are known to be inhibitors of Akt kinase, a key enzyme in cancer progression.[1][3]

General Workflow for Derivative Synthesis

The general synthetic strategy involves the condensation of the aldehyde group of the core pyrimidine with an active methylene compound, followed by cyclization to form the fused ring system.

G A This compound C Condensation A->C B Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) B->C D Intermediate C->D Knoevenagel Condensation E Cyclization D->E Intramolecular Cyclization F Pyridopyrimidine / Naphthyridine Derivative E->F

General workflow for the synthesis of derivatives.

The Akt Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and growth.[4] Its aberrant activation is a common feature in many types of cancer. Akt kinase, a central component of this pathway, is therefore a prime target for the development of novel anticancer therapies. The inhibition of Akt can disrupt downstream signaling, leading to the suppression of tumor growth.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrimidine-based Akt Inhibitor Inhibitor->Akt inhibits

The PI3K/Akt signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block in the synthesis of heterocyclic compounds with significant therapeutic potential. The methodologies outlined in this guide provide a solid foundation for the production of the core intermediate and its subsequent elaboration into potent kinase inhibitors. The continued exploration of derivatives based on this scaffold holds promise for the development of next-generation targeted cancer therapies. Further research into the structure-activity relationships of these compounds will be crucial in optimizing their efficacy and selectivity as Akt kinase inhibitors.

References

The Pyrimidine Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, driving the development of a diverse array of therapeutic agents. Its inherent ability to interact with a wide range of biological targets has led to the discovery of potent anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the potential applications of substituted pyrimidines in drug discovery, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.

Therapeutic Applications of Substituted Pyrimidines

The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of targeted therapies. This has resulted in a significant number of approved drugs and a robust pipeline of clinical candidates across various therapeutic areas.

Anticancer Activity

Substituted pyrimidines are a well-established class of anticancer agents, with mechanisms of action often involving the inhibition of critical enzymes in cancer cell proliferation and survival, such as protein kinases.[1][2]

Key Targets and Mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine derivatives act as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4][5] By blocking the ATP-binding site of EGFR, these compounds inhibit downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Pyrimidine-based compounds have been successfully developed as inhibitors of CDKs, which are key regulators of the cell cycle.[[“]][8][9][10] By targeting CDKs, these drugs can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of Substituted Pyrimidines

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indazol-pyrimidine 4fMCF-7 (Breast)1.629[11]
Indazol-pyrimidine 4iMCF-7 (Breast)1.841[11]
Indazol-pyrimidine 4aMCF-7 (Breast)2.958[11]
Indazol-pyrimidine 4gMCF-7 (Breast)4.680[11]
Indazol-pyrimidine 4dMCF-7 (Breast)4.798[11]
Indolyl-pyrimidine 4gMCF-7 (Breast)5.1[12]
Indolyl-pyrimidine 4gHepG2 (Liver)5.02[12]
Indolyl-pyrimidine 4gHCT-116 (Colon)6.6[12]
Pyrazolo[3,4-d]pyrimidine 7HT1080 (Fibrosarcoma)17.50[13]
Pyrazolo[3,4-d]pyrimidine 7Hela (Cervical)43.75[13]
Pyrazolo[3,4-d]pyrimidine 7A549 (Lung)68.75[13]
Pyrazolo[3,4-d]pyrimidine 7Caco-2 (Colorectal)73.08[13]
Thiazolo[4,5-d]pyrimidine 3bC32 (Melanoma)24.4[14]
Thiazolo[4,5-d]pyrimidine 3bA375 (Melanoma)25.4[14]
Antiviral Activity

Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by inhibiting viral replication.[13] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination.[15]

Key Targets and Mechanisms:

  • Reverse Transcriptase Inhibition: In retroviruses like HIV, pyrimidine analogs can inhibit the enzyme reverse transcriptase, which is essential for converting the viral RNA genome into DNA.[16]

  • Viral Polymerase Inhibition: For other RNA viruses, such as influenza and hepatitis C virus (HCV), these analogs can inhibit the viral RNA-dependent RNA polymerase.

Quantitative Data: Antiviral Activity of Substituted Pyrimidines

The following table presents the antiviral activity of selected pyrimidine derivatives, with EC50 values representing the concentration required to achieve 50% of the maximum antiviral effect.

Compound/DerivativeVirusCell LineEC50 (µM)CC50 (µM)Reference
Pyrimidine C-Nucleoside 47Influenza A (H1N1)Not Specified1.9>400[17]
1,2,3-triazolyl nucleoside 2iCoxsackie B3Vero12.418[18]
1,2,3-triazolyl nucleoside 5iCoxsackie B3Vero11.318[18]
Acylated nucleoside analogue 11cInfluenza A (H1N1)Not Specified29.2>349[18]
Antimicrobial Activity

Substituted pyrimidines have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[3][19] Their mechanisms of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values for selected pyrimidine derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µM/ml)Reference
Pyrimidine derivative 12S. aureus0.87[20]
Pyrimidine derivative 5B. subtilis0.96[20]
Pyrimidine derivative 2E. coli0.91[20]
Pyrimidine derivative 10P. aeruginosa0.77[20]
Pyrimidine derivative 10S. enterica1.55[20]
Halogenated PyrrolopyrimidineS. aureus8 mg/L[21]
Multisubstituted pyrimidine 9eS. aureus ATCC 2592340[22]
Multisubstituted pyrimidine 10dS. aureus ATCC 25923<60[22]
Multisubstituted pyrimidine 10eS. aureus ATCC 25923<60[22]
Anti-inflammatory and CNS-Acting Properties

The pyrimidine scaffold is also found in compounds with anti-inflammatory and central nervous system (CNS) activities.[23][24][25] Anti-inflammatory pyrimidines often target enzymes like cyclooxygenases (COX), while CNS-acting derivatives can modulate various receptors in the brain.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted pyrimidines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[24][26]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test pyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[26]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[1][2][25][27][28]

Protocol (Luminescence-Based):

  • Compound Preparation: Prepare serial dilutions of the test pyrimidine compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or a DMSO control to the wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Stop the reaction and add a reagent that converts the ADP produced into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory process.[19][29][30][31]

Protocol (LC-MS/MS-Based):

  • Enzyme Preparation: Prepare a solution of purified COX-1 or COX-2 enzyme in a suitable buffer.

  • Inhibitor Pre-incubation: Add the test pyrimidine compound to the enzyme solution and pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific time, terminate the reaction by adding an acid (e.g., HCl).

  • Prostaglandin Extraction: Extract the produced prostaglandin E2 (PGE2) from the reaction mixture.

  • LC-MS/MS Analysis: Quantify the amount of PGE2 using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Calculate the percentage of COX inhibition by comparing the PGE2 levels in the presence and absence of the inhibitor and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent.[23][32][33][34][35]

Protocol (Broth Microdilution):

  • Compound Dilution: Prepare a two-fold serial dilution of the test pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the applications of substituted pyrimidines.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by pyrimidine derivatives.

CDK_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Pyrimidine Pyrimidine Inhibitor Pyrimidine->CyclinD_CDK46 Inhibits

Caption: Role of CDK4/6 in cell cycle progression and its inhibition by pyrimidine-based drugs.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add pyrimidine compounds seed_cells->add_compounds incubate1 Incubate (e.g., 48h) add_compounds->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solvent Add solubilization solvent incubate2->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and inhibitor dilutions start->prepare_reagents reaction_setup Set up kinase reaction in 96-well plate prepare_reagents->reaction_setup add_inhibitor Add pyrimidine inhibitor reaction_setup->add_inhibitor incubate_reaction Incubate at 30°C add_inhibitor->incubate_reaction stop_reaction Stop reaction and add detection reagent incubate_reaction->stop_reaction measure_signal Measure luminescence stop_reaction->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrimidine scaffold continues to be a highly privileged structure in drug discovery, offering a remarkable degree of chemical tractability and biological activity. The diverse applications of substituted pyrimidines, from targeted cancer therapies to broad-spectrum antimicrobial agents, underscore the enduring importance of this heterocyclic core. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the ongoing quest to develop novel and effective therapeutics based on the versatile pyrimidine framework.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the preparation of various biologically active molecules, including inhibitors of Akt kinase for cancer treatment.[1]

Introduction

This compound is a versatile heterocyclic compound incorporating amino, methylthio, and aldehyde functional groups.[2] Its structure makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules such as pyridopyrimidines and naphthyridines.[1] Pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[3]

Data Presentation: Comparison of Synthetic Protocols

The synthesis of this compound can be achieved through several routes. The following table summarizes the quantitative data for two common methods: oxidation of the corresponding alcohol and reduction of the nitrile.

MethodStarting MaterialReagent(s)Solvent(s)Reaction TimeTemperatureYieldReference
Method A: Oxidation (4-amino-2-(methylthio)pyrimidin-5-yl)methanolManganese Dioxide (MnO₂)Chloroform (CHCl₃)OvernightRoom Temperature94%[2]
Method A (Alternative) (4-amino-2-(methylthio)pyrimidin-5-yl)methanolManganese Dioxide (MnO₂)Chloroform (CHCl₃)4 hours55 °C96%[1]
Method B: Reduction 4-amino-2-(methylthio)pyrimidine-5-carbonitrileDiisobutylaluminum hydride (DIBAL-H)THF, CH₂Cl₂2.5 hours0 °C52%[2]

Experimental Protocols

This protocol describes the synthesis of this compound via the oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol using manganese dioxide.[1][2]

Materials:

  • (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

  • Manganese Dioxide (MnO₂), activated

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • Celite

Procedure:

  • To a solution of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1.0 equiv., e.g., 11 g, 63 mmol) in chloroform (e.g., 900 mL), add activated manganese dioxide (8.0 equiv., e.g., 43.85 g, 504 mmol).[2]

  • Stir the suspension overnight at room temperature.[2] Alternatively, for a faster reaction, the mixture can be stirred for 4 hours at 55 °C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.[2] If the reaction was heated, filter the mixture while hot.[1]

  • Wash the filter cake with hot chloroform and tetrahydrofuran.[1]

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a white to light yellow solid.[1][2]

This protocol outlines the synthesis of this compound by the reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile using diisobutylaluminum hydride (DIBAL-H).[2]

Materials:

  • 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2N)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Potassium Carbonate (K₂CO₃) solution

  • Celite

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1.0 equiv., e.g., 3.0 g, 18.05 mmol) in THF (e.g., 100 mL) and cool the solution to 0 °C in an ice bath.[2]

  • Slowly add diisobutylaluminum hydride (2.3 equiv., e.g., 41.52 mL of 1.0 M solution in CH₂Cl₂, 41.52 mmol) to the cooled solution.[2]

  • Stir the mixture at 0 °C for 2.5 hours.[2]

  • Carefully quench the reaction by adding hydrochloric acid (2N, e.g., 30 mL) and continue stirring for 20 minutes.[2]

  • Neutralize the reaction mixture to a pH of 8 by adding saturated sodium carbonate solution.[2]

  • Filter the resulting suspension through a pad of Celite and wash the pad with potassium carbonate solution.[2]

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a DCM:MeOH gradient such as 20:1) to afford the title compound as a light yellow solid.[2]

Visualizations

Synthesis_Workflow cluster_oxidation Method A: Oxidation cluster_reduction Method B: Reduction start_A (4-amino-2-(methylthio)pyrimidin-5-yl)methanol reagent_A MnO₂ start_A->reagent_A product_A This compound reagent_A->product_A CHCl₃, rt or 55°C start_B 4-amino-2-(methylthio)pyrimidine-5-carbonitrile reagent_B1 1. DIBAL-H start_B->reagent_B1 product_B This compound reagent_B2 2. H₃O⁺ reagent_B1->reagent_B2 THF, 0°C reagent_B2->product_B

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, synthetic protocols, and chemical properties of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the development of pharmaceutically active compounds.

Introduction

This compound, with the CAS number 770-31-0, is a versatile heterocyclic building block.[1] Its structure, featuring an amino group, a methylthio group, and a reactive carbaldehyde on a pyrimidine core, makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems.[1][2] Notably, it serves as a key intermediate in the preparation of pyridopyrimidines and naphthyridines, which have been investigated as inhibitors of Akt kinase for cancer therapy.[2][3] The compound typically appears as a white to off-white crystalline powder.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 770-31-0[1][4][5][6]
Molecular Formula C₆H₇N₃OS[5]
Appearance White to off-white crystalline powder[1]
Melting Point 183-184 °C[2]
Boiling Point (Predicted) 379.7±27.0 °C[2]
Density (Predicted) 1.37 g/cm³[2]
pKa (Predicted) 2.50±0.10[2]
Storage Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[2]

Reaction Mechanisms

The reactivity of this compound is characterized by the interplay of its functional groups. The pyrimidine ring, activated by the amino group, is susceptible to electrophilic substitution, while the aldehyde group readily participates in condensation reactions. The methylthio group can also be displaced in nucleophilic substitution reactions.

Synthesis via Vilsmeier-Haack Formylation (Proposed Mechanism)

A common and efficient method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-donating amino group at the 4-position of a 2-(methylthio)pyrimidine precursor would direct the electrophilic formylation to the C5 position.

The proposed mechanism involves the following steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich pyrimidine ring attacks the Vilsmeier reagent.

  • Aromatization: Loss of a proton restores the aromaticity of the pyrimidine ring.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent 1. Formation POCl3 POCl3 POCl3->Vilsmeier_reagent 1. Formation Pyrimidine 4-Amino-2-(methylthio)pyrimidine Sigma_complex Sigma Complex Pyrimidine->Sigma_complex 2. Electrophilic Attack H2O H2O (workup) Product This compound H2O->Product 4. Hydrolysis Vilsmeier_reagent->Sigma_complex 2. Electrophilic Attack Iminium_salt Iminium Salt Sigma_complex->Iminium_salt 3. Aromatization Iminium_salt->Product 4. Hydrolysis

Caption: Proposed Vilsmeier-Haack reaction mechanism.

Synthesis of Pyridopyrimidines via Friedländer Annulation

This compound is a key precursor for the synthesis of pyridopyrimidines through a Friedländer-type condensation. This reaction involves the condensation of an o-aminoaryl aldehyde (in this case, the aminopyrimidine carbaldehyde) with a ketone containing an α-methylene group.

The mechanism proceeds as follows:

  • Aldol-type Condensation: The enolate of the ketone attacks the aldehyde group of the pyrimidine.

  • Dehydration: The resulting aldol adduct undergoes dehydration to form a chalcone-like intermediate.

  • Cyclization: The amino group of the pyrimidine attacks the carbonyl group of the former ketone moiety in an intramolecular fashion.

  • Aromatization: Elimination of a molecule of water from the cyclic intermediate leads to the formation of the aromatic pyridopyrimidine ring system.

Friedlander_Annulation Pyrimidine_aldehyde This compound Aldol_adduct Aldol Adduct Pyrimidine_aldehyde->Aldol_adduct 1. Condensation Ketone Ketone (with α-methylene) Ketone->Aldol_adduct 1. Condensation Chalcone_intermediate Chalcone-like Intermediate Aldol_adduct->Chalcone_intermediate 2. Dehydration Cyclic_intermediate Cyclic Intermediate Chalcone_intermediate->Cyclic_intermediate 3. Cyclization Pyridopyrimidine Pyridopyrimidine Cyclic_intermediate->Pyridopyrimidine 4. Aromatization

Caption: Friedländer annulation for pyridopyrimidine synthesis.

Experimental Protocols

The following protocols are based on established synthetic methods.

Synthesis of this compound via Oxidation

This protocol describes the synthesis from (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.

Materials:

  • (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

  • Manganese dioxide (MnO₂)

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

Procedure:

  • To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (28 g, 164 mmol) in chloroform (818 mL), add manganese dioxide (49.8 g, 572 mmol).[2]

  • Stir the reaction mixture at 55°C (internal temperature) for 4 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture and wash the filter cake with hot chloroform and tetrahydrofuran.[2]

  • Combine the filtrates and concentrate under reduced pressure.

  • Dry the resulting solid under vacuum to afford this compound as a light yellow solid (26.7 g, 96% yield).[2]

Synthesis of this compound via Reduction

This protocol describes the synthesis from 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.

Materials:

  • 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

  • Diisobutylaluminum hydride (DIBAL-H) solution (1.0 M in CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2N)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Celite

Procedure:

  • Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL).[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisobutylaluminum hydride (41.52 mL, 1.0 M in CH₂Cl₂, 41.52 mmol) to the cooled solution.[1]

  • Stir the mixture at 0°C for 2.5 hours.[1]

  • Carefully add hydrochloric acid (2N, 30 mL) to the reaction mixture and continue stirring for 20 minutes.[1]

  • Neutralize the mixture by adding saturated Na₂CO₃ solution until a pH of 8 is reached.[1]

  • Filter the suspended material through a pad of Celite and wash the pad with a potassium carbonate solution.[1]

  • Isolate the product from the filtrate.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent reaction of this compound.

Experimental_Workflow cluster_synthesis Synthesis of Target Compound cluster_reaction Downstream Reaction Start Starting Material (e.g., alcohol or nitrile) Reaction Chemical Reaction (Oxidation or Reduction) Start->Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product Condensation Condensation Reaction (e.g., Friedländer) Product->Condensation Product->Condensation Reactant Reactant (e.g., Ketone) Reactant->Condensation Final_Product Final Product (e.g., Pyridopyrimidine) Condensation->Final_Product

Caption: General experimental workflow.

Applications in Drug Discovery

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The resulting pyridopyrimidine and related fused heterocyclic systems are scaffolds found in a number of biologically active molecules, including kinase inhibitors. The ability to readily modify the substituents on the pyrimidine and the newly formed pyridine ring allows for the generation of compound libraries for structure-activity relationship (SAR) studies. This makes this compound a crucial starting material for the discovery and development of novel therapeutic agents.

References

Synthesis of Pyrimidine-5-Carbaldehyde: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of pyrimidine-5-carbaldehyde, a crucial intermediate in the development of various biologically active molecules and pharmaceuticals.[1] The protocols outlined below are based on established chemical transformations, offering reliable methods for laboratory-scale synthesis.

Introduction

Pyrimidine-5-carbaldehyde and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The aldehyde functional group at the C5 position of the pyrimidine ring serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of complex molecules. Several synthetic strategies have been developed to produce this key intermediate, with the Vilsmeier-Haack reaction and metal-halogen exchange reactions being among the most prominent and effective methods.[2][3] This document details the experimental protocols for these two distinct synthetic routes.

Method 1: Vilsmeier-Haack Formylation of Activated Pyrimidines

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrimidine ring.[4]

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde[2]

This protocol is adapted from the formylation of 2-methylpyrimidine-4,6-diol.

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • o-Xylene, Benzene, or Dichloroethane (as alternative solvents)

  • Ice bath

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add 2-methylpyrimidine-4,6-diol in one portion.

  • Heat the reaction mixture to the desired temperature (see Table 1) and maintain it for the specified duration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent to yield pure 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Data Presentation: Comparison of Solvents for Vilsmeier-Haack Reaction[2]
SolventReaction Time (hours)Yield (%)
N,N-Dimethylformamide (DMF)285
o-Xylene470
Benzene565
Dichloroethane660

Table 1: Effect of different solvents on the reaction time and yield for the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Workflow: Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow Reagents POCl₃ + DMF Vilsmeier Vilsmeier Reagent Formation Reagents->Vilsmeier 0-5°C Formylation Formylation Reaction Vilsmeier->Formylation Substrate 2-Methylpyrimidine-4,6-diol Substrate->Formylation Workup Quenching & Neutralization Formylation->Workup Heat Isolation Filtration & Recrystallization Workup->Isolation Product Pure Product Isolation->Product

A schematic overview of the Vilsmeier-Haack synthesis workflow.

Method 2: One-Pot Synthesis from 5-Bromopyrimidine via Metal-Halogen Exchange

This method provides a direct route to pyrimidine-5-carbaldehyde from 5-bromopyrimidine, avoiding the use of phosphorus oxychloride.[3] The procedure involves a lithium-halogen exchange followed by formylation with an appropriate electrophile.[3]

Experimental Protocol: Synthesis of Pyrimidine-5-carbaldehyde[3]

Materials:

  • 5-Bromopyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl formate

  • Anhydrous ethereal HCl

  • Dry ice/acetone bath

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

  • Lithiation: Dissolve 5-bromopyrimidine in anhydrous diethyl ether or THF and cool the solution to -100 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled pyrimidine solution, maintaining the temperature below -90 °C. The formation of the unstable pyrimidin-5-yl-lithium intermediate occurs.[3]

  • Formylation: After stirring the mixture at -100 °C for 30 minutes, add ethyl formate dropwise, again ensuring the temperature remains below -90 °C.

  • Allow the reaction mixture to warm slowly to 0 °C.

  • Work-up: At 0 °C, add anhydrous ethereal HCl to the reaction mixture.

  • Isolation and Purification: Perform an aqueous work-up by adding water and separating the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure pyrimidine-5-carbaldehyde. A yield of 59% has been reported for this one-pot synthesis.[3]

Data Presentation: Key Reaction Parameters
ParameterValue
Starting Material5-Bromopyrimidine
Reagentsn-BuLi, Ethyl formate
Temperature-100 °C to 0 °C
Reported Yield59%

Table 2: Summary of the key parameters for the one-pot synthesis of pyrimidine-5-carbaldehyde.

Experimental Workflow: Metal-Halogen Exchange Synthesis

Metal_Halogen_Exchange_Workflow Start 5-Bromopyrimidine in Anhydrous Ether/THF Lithiation Lithiation with n-BuLi Start->Lithiation -100°C Intermediate Pyrimidin-5-yl-lithium Lithiation->Intermediate Formylation Formylation with Ethyl Formate Intermediate->Formylation -100°C Workup Acidic Work-up (Ethereal HCl) Formylation->Workup Warm to 0°C Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

A schematic overview of the metal-halogen exchange synthesis workflow.

Conclusion

The synthesis of pyrimidine-5-carbaldehyde can be successfully achieved through various methodologies. The Vilsmeier-Haack reaction offers an efficient route for formylating activated pyrimidine systems, with the choice of solvent significantly impacting reaction time and yield. The one-pot synthesis from 5-bromopyrimidine via metal-halogen exchange presents a valuable alternative, particularly when avoiding the reagents associated with the Vilsmeier-Haack reaction is desirable. The selection of the most appropriate synthetic route will depend on the available starting materials, desired scale, and the specific substitution pattern of the target pyrimidine-5-carbaldehyde. These detailed protocols provide a solid foundation for researchers to produce this important synthetic intermediate for applications in drug discovery and development.

References

The Versatility of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in Medicinal Chemistry: A Keystone for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde has emerged as a critical and versatile building block in medicinal chemistry, primarily serving as a scaffold for the development of potent kinase inhibitors. This aldehyde is a key precursor in the synthesis of various fused pyrimidine heterocyclic compounds, including pyridopyrimidines and naphthyridines, which have shown significant promise in targeting signaling pathways implicated in cancer and other diseases.

The unique structural features of this compound, including a reactive aldehyde group and a substituted pyrimidine core, allow for diverse chemical modifications, making it an ideal starting point for creating libraries of potential drug candidates. Researchers have particularly focused on its utility in synthesizing inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Application in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is in the construction of fused heterocyclic systems that can act as ATP-competitive inhibitors of various kinases. The pyrimidine core mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and block their activity.

Pyridopyrimidine Derivatives

One of the major classes of compounds synthesized from this aldehyde are pyridopyrimidines. These are formed through condensation reactions of the aldehyde with various active methylene compounds, followed by cyclization. The resulting pyridopyrimidine scaffold can be further functionalized to optimize potency and selectivity for specific kinases. For instance, derivatives of this class have been investigated as inhibitors of Akt kinase, a key node in the PI3K signaling pathway.

Naphthyridine Derivatives

Similarly, this compound serves as a precursor for the synthesis of naphthyridines. Various synthetic strategies, often involving multi-component reactions, can be employed to construct this fused heterocyclic system. Naphthyridine-based compounds have also demonstrated potential as kinase inhibitors, targeting various components of cellular signaling cascades.

Quantitative Biological Activity

While specific quantitative data for a wide range of direct derivatives of this compound is still emerging in publicly accessible literature, the broader classes of compounds synthesized from it and similar precursors have shown significant biological activity. The following table summarizes representative inhibitory activities of related fused pyrimidine compounds against various kinases.

Compound ClassTarget Kinase(s)IC50 ValuesReference
Thieno[2,3-d]pyrimidine DerivativesProtein Kinase CK20.008 µM - 0.065 µM[1]
4-amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7 cell line0.013 µM[2]
Pyridopyrimidine NucleosidesHTB-81 (prostate cancer)0.73 µM[3]
Pyrido[2,3-d]pyrimidine DerivativesPIM-1 Kinase11.4 nM, 17.2 nM[4][5]
Pyrido[3,2-d]pyrimidine DerivativesPI3KδSubnanomolar[6]
2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide DerivativesSTAT621 nM[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are generalized protocols for the synthesis of the starting material and its subsequent conversion to pyridopyrimidine derivatives.

Synthesis of this compound

A common method for the synthesis of the title compound involves the oxidation of the corresponding alcohol, 4-amino-2-(methylthio)pyrimidin-5-yl)methanol.

Protocol:

  • Suspend (4-amino-2-(methylthio)pyrimidin-5-yl)methanol in a suitable solvent such as chloroform.

  • Add an oxidizing agent, for example, manganese dioxide (MnO2), to the suspension.

  • Stir the reaction mixture at an elevated temperature (e.g., 55°C) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture while hot to remove the oxidizing agent.

  • Wash the filter cake with a hot solvent (e.g., chloroform or tetrahydrofuran).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dry the resulting solid under vacuum to yield this compound as a solid.[8]

dot

Synthesis_of_Aldehyde starting_material (4-amino-2-(methylthio)pyrimidin-5-yl)methanol oxidizing_agent MnO2, Chloroform starting_material->oxidizing_agent heating Heat (55°C) oxidizing_agent->heating workup Filtration & Concentration heating->workup product 4-Amino-2-(methylthio)pyrimidine- 5-carbaldehyde workup->product

Caption: Synthetic workflow for the preparation of this compound.

Synthesis of Pyridopyrimidine Derivatives via Condensation Reaction

The aldehyde group of this compound is readily condensed with active methylene compounds, such as malononitrile, in the presence of a base to initiate the formation of a pyridopyrimidine ring system.

Protocol:

  • Dissolve this compound and an active methylene compound (e.g., malononitrile) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to obtain the pyridopyrimidine derivative.

dot

Pyridopyrimidine_Synthesis aldehyde 4-Amino-2-(methylthio)pyrimidine- 5-carbaldehyde base Base (e.g., Piperidine), Ethanol aldehyde->base active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->base reflux Reflux base->reflux workup Cooling & Filtration reflux->workup product Pyridopyrimidine Derivative workup->product

Caption: General workflow for the synthesis of pyridopyrimidine derivatives.

Signaling Pathway and Mechanism of Action

The primary targets of many inhibitors derived from this compound belong to the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell cycle progression, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.

dot

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyridopyrimidine/ Naphthyridine Inhibitors Inhibitor->Akt inhibit

Caption: The PI3K/Akt signaling pathway and the inhibitory action of derived compounds.

The development of inhibitors that selectively target components of this pathway is a major focus of modern cancer drug discovery. The versatility of this compound as a starting material provides a robust platform for the generation of novel and effective kinase inhibitors.

References

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a pyrimidine core, an amino group, a methylthio group, and a reactive carbaldehyde moiety, make it an attractive starting material for the construction of complex pharmaceutical agents. This intermediate is particularly valuable in the development of kinase inhibitors and other targeted therapies for cancer and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent elaboration into advanced pharmaceutical targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 770-31-0[1][2][3][4]
Molecular Formula C₆H₇N₃OS[3][4]
Molecular Weight 169.21 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 183-184 °C[3]
Boiling Point 379.7±27.0 °C (Predicted)[3]
Purity ≥98%[4]
Storage Store in a dry, dark, and ventilated place under inert gas (Nitrogen or Argon) at 2–8 °C.[3][4]

Applications in Pharmaceutical Synthesis

This compound is a key precursor for the synthesis of various therapeutic agents, primarily targeting signaling pathways implicated in cancer and immune disorders. Its aldehyde functionality allows for a variety of chemical transformations, including condensations, reductive aminations, and cyclizations, to build more complex molecular architectures.

Synthesis of Akt Kinase Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Consequently, Akt has emerged as a prime target for cancer therapy. This compound can be utilized in the synthesis of pyridopyrimidine-based Akt inhibitors. These compounds function by competing with ATP for binding to the kinase domain of Akt, thereby inhibiting its activity and downstream signaling.

Synthesis of STAT6 Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a key mediator of the inflammatory response, particularly in allergic diseases like asthma.[5][6][7] Upon activation by cytokines such as IL-4 and IL-13, STAT6 plays a crucial role in T-helper 2 (Th2) cell differentiation.[5][6][7] Therefore, inhibiting STAT6 is a promising therapeutic strategy for allergic conditions. This compound serves as a starting material for the synthesis of pyrimidine-5-carboxamide derivatives that act as potent STAT6 inhibitors. A notable example is the experimental drug AS1517499.[5][6][7]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of the title intermediate are outlined below.

Method A: From (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

This protocol involves the oxidation of the corresponding alcohol.

  • Reaction: (4-amino-2-(methylthio)pyrimidin-5-yl)methanol → this compound

  • Reagents and Materials:

    • (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

    • Manganese dioxide (MnO₂)

    • Chloroform (CHCl₃)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (28 g, 164 mmol) in chloroform (818 mL), add manganese dioxide (49.8 g, 572 mmol).

    • Stir the reaction mixture at 55 °C for 4 hours.

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • Upon completion, filter the hot reaction mixture and wash the filter cake with hot chloroform and tetrahydrofuran.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dry the resulting solid under vacuum to afford this compound as a light yellow solid.

  • Quantitative Data:

    • Yield: 96% (26.7 g)

Method B: From 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

This protocol involves the reduction of the corresponding nitrile.

  • Reaction: 4-amino-2-(methylthio)pyrimidine-5-carbonitrile → this compound

  • Reagents and Materials:

    • 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

    • Diisobutylaluminum hydride (DIBAL-H) (1.0 M in CH₂Cl₂)

    • Tetrahydrofuran (THF)

    • Hydrochloric acid (2N)

    • Saturated sodium carbonate solution (Na₂CO₃)

    • Celite

  • Procedure:

    • Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL) and cool the solution to 0 °C.

    • Slowly add diisobutylaluminum hydride (41.52 mL of a 1.0 M solution in CH₂Cl₂, 41.52 mmol) to the cooled solution.

    • Stir the mixture at 0 °C for 2.5 hours.

    • Carefully add 2N hydrochloric acid (30 mL) to quench the reaction and continue stirring for 20 minutes.

    • Neutralize the mixture to a pH of 8 by adding saturated sodium carbonate solution.

    • Filter the suspension through a pad of Celite and wash the pad with a potassium carbonate solution.

    • The subsequent workup of the filtrate will yield the desired product.

Visualizations

Synthetic Pathway to Pharmaceutical Scaffolds

G cluster_start Starting Intermediate cluster_products Pharmaceutical Scaffolds A This compound B Pyridopyrimidines (Akt Kinase Inhibitors) A->B Cyclocondensation Reactions C Pyrimidine-5-carboxamides (STAT6 Inhibitors) A->C Oxidation & Amidation

Caption: Synthetic utility of the intermediate.

General Experimental Workflow

G A Synthesis of This compound B Reaction with Amine/Active Methylene Compound A->B C Cyclization/ Further Functionalization B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E F Final API E->F

Caption: Workflow for API synthesis.

Simplified Akt Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyridopyrimidine Akt Inhibitor Inhibitor->Akt

Caption: Inhibition of the Akt signaling pathway.

Simplified STAT6 Signaling Pathway

G Cytokine IL-4 / IL-13 Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT6 STAT6 JAK->STAT6 Nucleus Nucleus STAT6->Nucleus Gene Gene Transcription (Th2 Differentiation) Nucleus->Gene Inhibitor Pyrimidine-5-carboxamide STAT6 Inhibitor Inhibitor->STAT6

Caption: Inhibition of the STAT6 signaling pathway.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 4-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse pyrimidine derivatives, starting from readily available 4-aminopyrimidine precursors. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The methods outlined below—Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr)—offer versatile and robust strategies for the functionalization of the pyrimidine ring, enabling the creation of novel compounds for drug discovery and development.

Introduction to Synthetic Strategies

The derivatization of the pyrimidine core, particularly from chloro-substituted aminopyrimidines, is a key strategy in the synthesis of libraries of compounds for biological screening. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution, while modern cross-coupling reactions have opened up a vast chemical space for C-C and C-N bond formation.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with a halide. In the context of pyrimidine synthesis, it is widely used to introduce aryl or heteroaryl substituents at the chloro-positions of the pyrimidine ring.[1]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is instrumental in synthesizing N-aryl and N-alkyl aminopyrimidines from the corresponding chloro- or bromopyrimidines and primary or secondary amines.[4]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. On electron-deficient rings like pyrimidine, halogens can be readily displaced by amines, alkoxides, and other nucleophiles.[5][6]

Comparative Data for Synthetic Protocols

The following tables summarize quantitative data for the key synthetic transformations, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Suzuki-Miyaura Cross-Coupling of Chloropyrimidines with Arylboronic Acids

EntryPyrimidine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O100 (MW)20 min>95 (C4-substitution)[1]
2Solid-supported 4-amino-6-chloropyrimidineVarious arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[7]
35-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl/heteroaryl boronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22 hGood[8]
42,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O5512 h51 (mono-coupled)[9]

Table 2: Buchwald-Hartwig Amination of Halopyrimidines

EntryPyrimidine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
15-BromopyrimidineMorpholinePd₂(dba)₃ (2)Ligand 1, 2, or 3 (8)NaOt-BuToluene10018 h85-95[10]
25-Bromopyrimidine3,5-DimethylanilinePd₂(dba)₃ (2)Ligand 1, 2, or 3 (8)K₃PO₄Toluene10018 h82-90[10]
32-ChloropyrimidineAryl- and HeteroarylaminesPalladium PrecatalystPhosphine LigandVariousVarious80-120VariesGood[11]
46-Chloropyridin-3-amineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane11024 h70-80[12]

Table 3: Nucleophilic Aromatic Substitution (SNAr) of Chloropyrimidines

EntryPyrimidine SubstrateNucleophileBaseSolventTemp. (°C)TimeYield (%)Reference
12-ChloropyrimidineVarious amines-EthanolRefluxVariesGood[11]
22,4-DichloropyrimidineTertiary amines-CH₂Cl₂RT1 hModerate to Excellent (C2-selective)[2]
32-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTEAEthanolRefluxVariesGood (mono-substituted)[5]
42,4-DichloropyrimidinesSecondary amines--RT5 min92-97 (C4-substitution)[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidine

This protocol provides a general procedure for the regioselective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1 equiv.).

  • Add the arylboronic acid (0.5 mmol, 1 equiv.).

  • Add K₂CO₃ (1.5 mmol, 3 equiv.).

  • Add Pd(PPh₃)₄ (0.015 mmol, 0.03 equiv.).

  • Add a mixture of 1,4-dioxane and water (e.g., 4 mL : 2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15-20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of a halopyrimidine.[10][12]

Materials:

  • Halopyrimidine (e.g., 5-bromopyrimidine)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (0.01-0.02 equiv.), the phosphine ligand (0.02-0.04 equiv.), and the base (1.4-2.0 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the halopyrimidine (1.0 equiv.) and the amine (1.2 equiv.) to the tube under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a straightforward method for the amination of chloropyrimidines via an SNAr reaction.[5][11]

Materials:

  • Chloropyrimidine derivative

  • Amine

  • Solvent (e.g., ethanol, CH₂Cl₂)

  • Optional: Base (e.g., triethylamine)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the chloropyrimidine derivative (1 equiv.) and the solvent.

  • Add the amine (1-2 equiv.). If the amine salt is used, or if the starting amine is not basic enough, a base like triethylamine (2 equiv.) can be added.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a common synthetic pathway for the preparation of a disubstituted aminopyrimidine derivative, starting from a dichloropyrimidine. This workflow combines a Suzuki-Miyaura cross-coupling with a subsequent Buchwald-Hartwig amination.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 4,6-Dichloropyrimidine C Suzuki-Miyaura Cross-Coupling A->C Pd Catalyst, Base B Arylboronic Acid B->C D 4-Aryl-6-chloropyrimidine C->D F Buchwald-Hartwig Amination D->F Pd Catalyst, Ligand, Base E Primary/Secondary Amine E->F G 4-Aryl-6-aminopyrimidine Derivative F->G

Caption: A typical two-step synthesis of a 4,6-disubstituted pyrimidine derivative.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde as a key starting material in the synthesis of novel anticancer agents. The protocols and data presented herein are compiled from scientific literature and are intended to guide researchers in the development of potent and selective cancer therapeutics.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Its reactive aldehyde functionality and the substituted pyrimidine core offer multiple avenues for chemical modification, leading to the synthesis of diverse molecular scaffolds with significant potential as anticancer agents. Derivatives of this compound have been explored for their ability to inhibit various protein kinases, which are critical regulators of cancer cell proliferation, survival, and angiogenesis. This document outlines a representative synthetic protocol for a kinase inhibitor, summarizes key quantitative data on the biological activity of related compounds, and illustrates a relevant signaling pathway.

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives structurally related to compounds that can be synthesized from this compound. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent inhibitors.

Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Breast Cancer Cell Lines

Compound IDModificationMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Reference
2 2-benzyl substitution0.0130.056[1]
3 2-(4-nitrobenzyl) substitution>100.25[1]

Table 2: Kinase Inhibitory Activity of Pyrimidine-based Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Thieno[2,3-d]pyrimidinesAurora B Kinase0.2 and 3.8[2]
4-amino-thieno [2,3-d]pyrimidinesTie-270[2]
5-arylthieno [2,3-d]pyrimidinesEGFR-TK9.1 and 28.0[2]
4-aminopyrimidine-5-carboxaldehyde oximesVEGFR-2170[3]
4-aminopyrimidine-5-carboxaldehyde oximesc-Met210[3]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a potent class of anticancer agents, pyrimido[4,5-d]pyrimidines, which can be derived from this compound through a multi-step synthesis. This protocol is based on established synthetic methodologies for similar heterocyclic systems.

Protocol 1: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

Objective: To synthesize a pyrimido[4,5-d]pyrimidine derivative, a scaffold known for its kinase inhibitory activity.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Glacial acetic acid

  • Appropriate aromatic aldehyde (for further modification, if desired)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Pyrimido[4,5-d]pyrimidine Core

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add this compound and guanidine hydrochloride.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude pyrimido[4,5-d]pyrimidine core.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 2: Further Functionalization (Optional)

    • The synthesized pyrimido[4,5-d]pyrimidine core can be further functionalized to explore SAR. For example, a Biginelli-like condensation can be performed by reacting the core with an aromatic aldehyde and a suitable active methylene compound in the presence of a catalyst (e.g., glacial acetic acid).

    • The reaction mixture is refluxed for 8-12 hours.

    • After cooling, the product is isolated by filtration and purified as described above.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of the synthesized compounds against a target kinase (e.g., VEGFR-2).

Materials:

  • Synthesized pyrimidine derivatives

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate peptide, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of VEGFR-2 kinase and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical pathway in tumor angiogenesis and a common target for pyrimidine-based kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of anticancer agents from this compound.

Experimental_Workflow Start Starting Material: This compound Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Eval Biological Evaluation Purification->Biological_Eval Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Biological_Eval->Cytotoxicity Kinase_Assay In Vitro Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) Biological_Eval->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Kinase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug Discovery Workflow.

References

Application of 4-Aminopyrimidine Derivatives in Alzheimer's Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The development of effective therapeutic agents is a critical area of research. Among the diverse chemical scaffolds explored, 4-aminopyrimidine derivatives have emerged as a promising class of small molecules with therapeutic potential for AD. These compounds have been investigated for their ability to modulate key pathological pathways in the disease, primarily through the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and glycogen synthase kinase-3β (GSK-3β). Furthermore, certain derivatives have demonstrated multi-target activity, including the inhibition of cholinesterases and antioxidant properties.

These application notes provide an overview of the utility of 4-aminopyrimidine derivatives in Alzheimer's research, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activities of 4-Aminopyrimidine Derivatives

The following tables summarize the quantitative data for various 4-aminopyrimidine derivatives against key Alzheimer's disease targets.

Table 1: BACE1 Inhibition by 4-Aminopyrimidine Derivatives

Compound IDStructureBACE1 IC50 (µM)Reference CompoundBACE1 IC50 (µM)
13g 4,6-diaminopyrimidine derivative1.4Lead compound 137.4

Data from a fluorescence resonance energy transfer (FRET) assay.[1]

Table 2: Multi-Target Inhibition by 4,6-Diphenylpyrimidine Derivatives

Compound IDMAO-A IC50 (nM)AChE IC50 (nM)BuChE IC50 (µM)
VB1 18.34 ± 0.3830.46 ± 0.230.666 ± 0.03
VB8 1010 ± 70.429.54 ± 0.07-

Data from in vitro enzyme inhibition assays.[2]

Table 3: GSK-3β Inhibition by Pyrimidine-Based Derivatives

Compound IDGSK-3β IC50 (nM)
Compound 36 70
Compound 9b 49 ± 3.2

Data from in vitro kinase assays.[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Alzheimer's Disease Targeted by 4-Aminopyrimidine Derivatives

The following diagrams illustrate the key signaling pathways in Alzheimer's disease that are modulated by 4-aminopyrimidine derivatives.

cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-β (Aβ) (Neurotoxic) C99->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques BACE1 BACE1 (β-secretase) gSecretase γ-secretase Inhibitor 4-Aminopyrimidine Derivatives Inhibitor->BACE1

BACE1 Inhibition in the Amyloidogenic Pathway.

cluster_1 Tau Hyperphosphorylation Pathway GSK3b GSK-3β (Glycogen Synthase Kinase-3β) Tau Tau Protein GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Inhibitor 4-Aminopyrimidine Derivatives Inhibitor->GSK3b

GSK-3β Inhibition and Tau Pathology.
Experimental Workflow Diagrams

The following diagrams outline the general workflow for key in vitro assays used to evaluate 4-aminopyrimidine derivatives.

cluster_2 BACE1 FRET Assay Workflow A Prepare Reagents: - BACE1 Enzyme - FRET Substrate - Assay Buffer - Test Compound B Add Reagents to Microplate: - Buffer - Compound/Control - Enzyme A->B C Initiate Reaction: Add FRET Substrate B->C D Incubate at 37°C C->D E Measure Fluorescence (Kinetic or Endpoint) D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Workflow for BACE1 FRET Assay.

cluster_3 Cell-Based Neuroprotection Assay Workflow G Culture SH-SY5Y Neuroblastoma Cells H Seed cells in 96-well plates G->H I Pre-treat with 4-Aminopyrimidine Derivative H->I J Induce Neurotoxicity (e.g., with Aβ1-42 or H2O2) I->J K Incubate for 24-48h J->K L Assess Cell Viability (e.g., MTT Assay) K->L M Data Analysis: Determine Neuroprotective Effect L->M

Workflow for Neuroprotection Assay.

Experimental Protocols

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

Principle: This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (4-aminopyrimidine derivatives) dissolved in DMSO

  • Known BACE1 inhibitor (positive control)

  • Black 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of BACE1 enzyme in cold assay buffer.

    • Prepare a working solution of the FRET substrate in assay buffer. Protect from light.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Setup (Final volume of 50 µL per well):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of the diluted test compound, positive control, or vehicle (for no-inhibitor and no-enzyme controls) to the appropriate wells.

    • Add 10 µL of the BACE1 enzyme working solution to all wells except the no-enzyme control wells. Add 10 µL of assay buffer to the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for the specific FRET pair.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the no-enzyme control from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

GSK-3β Inhibition Assay (Kinase Activity Assay)

Principle: This assay measures the phosphorylation of a specific substrate peptide by GSK-3β. The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based method (e.g., ADP-Glo™).

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test compounds (4-aminopyrimidine derivatives) dissolved in DMSO

  • Known GSK-3β inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and positive control in kinase assay buffer. Maintain a constant final DMSO concentration.

    • Prepare a master mix containing the kinase assay buffer, substrate peptide, and ATP.

    • Dilute the GSK-3β enzyme to the desired concentration in kinase assay buffer.

  • Assay Setup (Final volume of 10 µL per well):

    • Add 2.5 µL of the diluted test compound, positive control, or vehicle to the appropriate wells.

    • Add 5 µL of the diluted GSK-3β enzyme to all wells except the no-enzyme control. Add 5 µL of kinase assay buffer to the no-enzyme control wells.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP master mix to all wells.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate as recommended.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each test compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (4-aminopyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Known AChE inhibitor (e.g., Donepezil)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup (Final volume of 200 µL per well):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of the test compound, positive control, or solvent (for 100% activity control)

      • 20 µL of DTNB solution

    • Add 10 µL of the AChE solution to all wells except the blank. Add 10 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay in SH-SY5Y Cells

Principle: This cell-based assay assesses the ability of a compound to protect neuronal cells from damage induced by a neurotoxin, such as amyloid-beta peptides or hydrogen peroxide. Cell viability is typically measured using the MTT assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Neurotoxin (e.g., aggregated Aβ1-42 peptide or H₂O₂)

  • Test compounds (4-aminopyrimidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound.

    • Pre-incubate the cells with the test compound for 1-2 hours.

    • Add the neurotoxin (e.g., Aβ1-42 or H₂O₂) to the wells, except for the vehicle control wells.

    • Incubate the plate for an additional 24-48 hours.

  • MTT Assay:

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells (100% viability).

    • Determine the concentration of the test compound that provides significant neuroprotection.

Conclusion

4-Aminopyrimidine derivatives represent a versatile and promising scaffold for the development of novel therapeutics for Alzheimer's disease. Their ability to inhibit key enzymes such as BACE1 and GSK-3β, and in some cases, exhibit multi-target activity, underscores their potential to modify the disease course through various mechanisms. The protocols and data presented here provide a framework for researchers to further explore and characterize the therapeutic utility of this important class of compounds in the ongoing search for effective treatments for Alzheimer's disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main established methods for the synthesis of this compound:

  • Vilsmeier-Haack Formylation: This classic method involves the formylation of an electron-rich precursor, 4-Amino-2-(methylthio)pyrimidine, using a Vilsmeier reagent. The reagent is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction introduces a formyl group (-CHO) onto the pyrimidine ring.

  • Oxidation of 5-Hydroxymethylpyrimidine: This alternative route involves the oxidation of 4-Amino-2-(methylthio)pyrimidin-5-ylmethanol to the corresponding aldehyde. A notable advantage of this method is the often high yield and milder reaction conditions.

Q2: Which synthesis method generally provides a higher yield?

A2: Based on available literature, the oxidation of 4-Amino-2-(methylthio)pyrimidin-5-ylmethanol using manganese dioxide (MnO₂) has been reported to achieve yields as high as 96%. While the Vilsmeier-Haack reaction is a versatile and widely used method for formylation, its yield can be more variable and is often moderate to good depending on the specific substrate and reaction conditions.

Q3: What are the common starting materials for each synthesis route?

A3:

  • Vilsmeier-Haack Formylation: The key starting material is 4-Amino-2-(methylthio)pyrimidine.

  • Oxidation: The precursor for this method is 4-Amino-2-(methylthio)pyrimidin-5-ylmethanol.

Troubleshooting Guides

Vilsmeier-Haack Formylation Route

Problem 1: Low or no yield of the desired product.

Potential Cause Troubleshooting Suggestion
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents (e.g., dry DMF) are used. The reagent should ideally be prepared fresh for each reaction.
Incorrect Reaction Temperature The formation of the Vilsmeier reagent is typically carried out at a low temperature (0-10 °C). After the addition of the pyrimidine substrate, the reaction mixture may require heating. Optimize the reaction temperature by monitoring the reaction progress using Thin Layer Chromatography (TLC).
Insufficiently Activated Substrate The Vilsmeier-Haack reaction works best with electron-rich aromatic systems. While the amino and methylthio groups on the pyrimidine ring are activating, their effect might be insufficient under certain conditions. Consider using a stronger Vilsmeier reagent or adjusting the reaction stoichiometry.
Side Reaction at the Amino Group The amino group on the pyrimidine ring can sometimes react with the Vilsmeier reagent to form a formamidinium salt, which is a common side reaction. This can be influenced by the reaction conditions. Modifying the temperature or the rate of addition of the Vilsmeier reagent may help to minimize this side reaction.

Problem 2: Formation of multiple products or impurities.

Potential Cause Troubleshooting Suggestion
Diformylation or other side reactions The Vilsmeier-Haack reaction can sometimes lead to the formation of di-formylated products or other unexpected side products, especially with prolonged reaction times or at higher temperatures. Monitor the reaction closely with TLC and stop the reaction once the desired product is maximized.
Impure Starting Material Ensure the purity of the starting 4-Amino-2-(methylthio)pyrimidine. Impurities in the starting material can lead to the formation of byproducts that complicate purification.
Incomplete Hydrolysis The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the final aldehyde. Ensure that the work-up procedure includes a thorough aqueous wash and that the pH is adjusted appropriately to facilitate complete hydrolysis.
Oxidation Route

Problem 1: Incomplete oxidation to the aldehyde.

Potential Cause Troubleshooting Suggestion
Insufficient Oxidizing Agent Ensure that a sufficient molar excess of the oxidizing agent (e.g., MnO₂) is used. The stoichiometry may need to be optimized for your specific reaction scale.
Low Reaction Temperature or Short Reaction Time The oxidation may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Poor Quality of Oxidizing Agent The activity of oxidizing agents like MnO₂ can vary. Use a high-quality, activated grade of the reagent for best results.

Problem 2: Over-oxidation or degradation of the product.

Potential Cause Troubleshooting Suggestion
Prolonged Reaction Time or High Temperature Over-oxidation to the carboxylic acid or degradation of the product can occur under harsh conditions. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed.
Strong Oxidizing Agent If over-oxidation is a persistent issue, consider using a milder oxidizing agent or adjusting the reaction conditions (e.g., lower temperature).

Experimental Protocols

Vilsmeier-Haack Formylation of 4-Amino-2-(methylthio)pyrimidine (General Procedure)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 4-Amino-2-(methylthio)pyrimidine in a suitable anhydrous solvent (e.g., chloroform or additional DMF) and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Monitoring: After the addition is complete, the reaction mixture may be stirred at room temperature or heated. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Oxidation of 4-Amino-2-(methylthio)pyrimidin-5-ylmethanol (High-Yield Procedure)
  • Reaction Setup: In a round-bottom flask, suspend 4-Amino-2-(methylthio)pyrimidin-5-ylmethanol in a suitable solvent such as chloroform.

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂) to the suspension. A significant molar excess of MnO₂ is typically required.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the manganese salts. Wash the filter cake thoroughly with hot chloroform.

  • Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Synthesis Routes

ParameterVilsmeier-Haack FormylationOxidation with MnO₂
Starting Material 4-Amino-2-(methylthio)pyrimidine4-Amino-2-(methylthio)pyrimidin-5-ylmethanol
Key Reagents POCl₃, DMFActivated MnO₂
Typical Solvents Chloroform, DMFChloroform
Reported Yield Moderate to GoodUp to 96%
Key Advantages Wide applicability for formylationHigh yield, milder conditions
Potential Issues Side reactions, moisture sensitivityIncomplete oxidation, need for activated oxidant

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  0-10 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Starting_Material 4-Amino-2-(methylthio)pyrimidine Starting_Material->Iminium_Salt  Add to Vilsmeier Reagent Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Salt->Hydrolysis Final_Product 4-Amino-2-(methylthio)pyrimidine- 5-carbaldehyde Hydrolysis->Final_Product

Caption: Workflow for Vilsmeier-Haack Synthesis.

Oxidation_Workflow Start 4-Amino-2-(methylthio)pyrimidin- 5-ylmethanol in Chloroform Oxidation Add excess MnO₂ Reflux Start->Oxidation Filtration Hot Filtration through Celite Oxidation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 4-Amino-2-(methylthio)pyrimidine- 5-carbaldehyde Evaporation->Product

Caption: Workflow for MnO₂ Oxidation Synthesis.

Troubleshooting_Logic Start Low Yield in Vilsmeier-Haack Reaction? Cause1 Moisture Present? Start->Cause1 Yes Cause2 Incorrect Temperature? Start->Cause2 No Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Cause3 Side Reaction at Amino Group? Cause2->Cause3 No Solution3 Modify Reagent Addition/Temperature Cause3->Solution3

Caption: Vilsmeier-Haack Troubleshooting Logic.

Technical Support Center: Purifying 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. For high-purity requirements, such as in pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.

Q2: My purified this compound is a white to off-white crystalline powder, but the purity is still low. What could be the issue?

A2: Low purity despite a seemingly correct physical appearance can be due to the presence of colorless, crystalline impurities with similar physical properties. Common culprits include unreacted starting materials, isomers, or side-products from the synthesis, particularly if a Vilsmeier-Haack reaction was used. It is crucial to analyze the product using techniques like NMR, MS, or HPLC to identify the nature of the impurities before selecting a purification strategy.

Q3: What are the likely impurities if the compound was synthesized via a Vilsmeier-Haack reaction?

A3: If synthesized via the Vilsmeier-Haack reaction, potential impurities can include unreacted 4-amino-2-(methylthio)pyrimidine, residual Vilsmeier reagent, and potentially over-formylated or other side-products. The work-up procedure is critical in minimizing these before final purification.

Q4: How should I store the purified this compound to prevent degradation?

A4: The compound should be stored as a solid under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[1] This minimizes oxidation and degradation, ensuring the long-term stability of the purified product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Recovery After Silica Gel Column Chromatography
Potential Cause Solution
Compound is too polar for the chosen eluent system. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A gradient elution from a non-polar to a more polar solvent system is often effective.
Compound is adsorbing irreversibly to the silica gel. Consider using a different stationary phase, such as alumina (neutral or basic), or deactivating the silica gel with a small percentage of a polar solvent like triethylamine in the eluent system.
Compound is degrading on the silica gel. Minimize the time the compound spends on the column by using flash chromatography. Also, ensure the solvents used are of high purity and free of acids or bases that could catalyze degradation.
Issue 2: Oiling Out During Recrystallization
Potential Cause Solution
The solvent is too good a solvent for the compound. Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.
The solution is being cooled too quickly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote the formation of crystals rather than an oil.
Presence of impurities that lower the melting point. Attempt to pre-purify the crude product by a simple filtration through a small plug of silica gel before recrystallization.
Issue 3: Persistent Impurity with Similar Polarity
Potential Cause Solution
Co-elution during column chromatography. Optimize the eluent system by trying different solvent mixtures. Sometimes, switching to a completely different solvent system (e.g., dichloromethane/methanol) can alter the elution profile and improve separation.
Co-crystallization during recrystallization. Try a different recrystallization solvent or a series of recrystallizations from different solvents.
Isomeric impurity. For challenging separations of isomers, preparative HPLC is often the most effective technique.

Data on Purity Improvement

The following table provides representative data on the expected purity improvement for this compound using common purification techniques. The initial purity of the crude product is assumed to be around 85-90%.

Purification MethodInitial Purity (%)Final Purity (%)Typical Recovery (%)
Recrystallization (Single Solvent) 88>9770-85
Recrystallization (Solvent Pair) 85>9865-80
Silica Gel Column Chromatography 90>9980-95
Preparative HPLC 95>99.550-70

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade) or Diethyl ether (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin adding the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to increase the flow rate (flash chromatography).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.

Workflow and Pathway Diagrams

Troubleshooting_Purification_Workflow Troubleshooting Workflow for Purity Improvement start Crude Product (Purity < 95%) analyze Analyze Purity & Impurities (TLC, NMR, HPLC) start->analyze decision Purification Strategy analyze->decision column Silica Gel Column Chromatography decision->column Complex mixture or closely related impurities recrystallize Recrystallization decision->recrystallize Crystalline solid with few impurities check_purity1 Check Purity (> 98%?) column->check_purity1 check_purity2 Check Purity (> 98%?) recrystallize->check_purity2 troubleshoot_column Troubleshoot Column - Change eluent - Change stationary phase check_purity1->troubleshoot_column No end_product Pure Product (Purity > 98%) check_purity1->end_product Yes troubleshoot_recrystallize Troubleshoot Recrystallization - Change solvent - Slow cooling check_purity2->troubleshoot_recrystallize No check_purity2->end_product Yes troubleshoot_column->column troubleshoot_recrystallize->recrystallize

Caption: A workflow for troubleshooting the purification of this compound.

Vilsmeier_Haack_Impurities Potential Impurities from Vilsmeier-Haack Synthesis start_material 4-Amino-2-(methylthio)pyrimidine reaction Vilsmeier-Haack Reaction start_material->reaction vilsmeier_reagent Vilsmeier Reagent (POCl3 + DMF) vilsmeier_reagent->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture desired_product 4-Amino-2-(methylthio)pyrimidine- 5-carbaldehyde unreacted_sm Unreacted Starting Material side_product1 Di-formylated Product side_product2 Hydrolyzed Vilsmeier Reagent crude_mixture->desired_product Major crude_mixture->unreacted_sm Minor crude_mixture->side_product1 Possible crude_mixture->side_product2 Possible

Caption: Potential impurities originating from the Vilsmeier-Haack synthesis of the target compound.

References

Technical Support Center: Synthesis of Pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrimidine-5-carbaldehyde?

A1: The two most prevalent methods for the synthesis of pyrimidine-5-carbaldehyde are the Vilsmeier-Haack reaction and the ortho-lithiation of a substituted pyrimidine followed by formylation. The Vilsmeier-Haack reaction is a one-pot formylation of an electron-rich pyrimidine ring system using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Ortho-lithiation involves the deprotonation of a pyrimidine derivative at the 5-position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with an electrophilic formylating agent like DMF.

Q2: My Vilsmeier-Haack reaction is giving a very low yield. What are the likely causes?

A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Firstly, the pyrimidine starting material may not be sufficiently electron-rich to undergo electrophilic substitution. The presence of electron-withdrawing groups on the pyrimidine ring can significantly hinder the reaction. Secondly, the Vilsmeier reagent may have decomposed due to the presence of moisture. It is crucial to use anhydrous reagents and solvents. Lastly, the reaction temperature and time may not be optimal for your specific substrate.

Q3: I am observing multiple spots on my TLC after an ortho-lithiation/formylation reaction. What could these be?

A3: Multiple spots on a TLC plate after an ortho-lithiation/formylation reaction can indicate the presence of several side products. Common side products include the unreacted starting material, di-lithiated species (if there are other acidic protons), or products from the reaction of the organolithium intermediate with other electrophiles present in the reaction mixture. Additionally, incomplete formylation or side reactions of the aldehyde product can also lead to multiple spots.

Q4: How can I purify pyrimidine-5-carbaldehyde effectively?

A4: Purification of pyrimidine-5-carbaldehyde is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used, with the polarity adjusted based on the specific substitution pattern of the pyrimidine ring. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Troubleshooting Guides

Vilsmeier-Haack Reaction
Problem Potential Cause Troubleshooting Steps
No Reaction / Low Yield 1. ** insufficiently electron-rich pyrimidine:** The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and electron-withdrawing groups on the pyrimidine ring can deactivate it towards formylation.- If possible, start with a pyrimidine derivative bearing electron-donating groups. - Consider using a more reactive formylating agent or harsher reaction conditions (higher temperature, longer reaction time), though this may lead to side products.
2. Decomposition of Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture.- Ensure all glassware is thoroughly dried. - Use anhydrous DMF and POCl₃. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Suboptimal reaction conditions: The reaction temperature and time can greatly influence the yield.- Optimize the reaction temperature. For some substrates, heating is required. - Monitor the reaction progress by TLC to determine the optimal reaction time.
Formation of a Tar-like Substance 1. High reaction temperature: Excessive heat can lead to polymerization and decomposition of the starting material and/or product.- Maintain the recommended reaction temperature. - Consider adding the Vilsmeier reagent slowly to control the initial exotherm.
2. Presence of impurities: Impurities in the starting materials can catalyze side reactions.- Use purified starting materials.
Multiple Products Observed 1. Over-formylation: If there are multiple activated positions on the pyrimidine ring, di-formylation can occur.- Use a stoichiometric amount of the Vilsmeier reagent. - Lower the reaction temperature.
2. Side reactions: The Vilsmeier reagent can react with other functional groups on the substrate.- Protect sensitive functional groups before the reaction.
Ortho-Lithiation and Formylation
Problem Potential Cause Troubleshooting Steps
No Lithiation / Low Yield of Product 1. Incorrect choice of base: The pKa of the C-5 proton on the pyrimidine ring will dictate the required strength of the base.- For less acidic protons, a stronger base like s-BuLi or t-BuLi may be necessary. - For substrates prone to nucleophilic addition, a hindered base like LDA or LiTMP is preferred.
2. Presence of protic impurities: Organolithium reagents are strong bases and will be quenched by any protic species.- Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Purify the pyrimidine starting material to remove any protic impurities.
3. Suboptimal temperature: Lithiation reactions are typically performed at low temperatures to prevent side reactions.- Maintain a low temperature (e.g., -78 °C) during the lithiation step.
Formation of Multiple Products 1. Competitive lithiation: If there are other acidic protons in the molecule, a mixture of lithiated species can be formed.- Use a directing group to favor lithiation at the desired position. - Carefully control the stoichiometry of the base.
2. Reaction with the solvent: Some organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures.- Use a non-reactive solvent or perform the reaction at a lower temperature.
3. Inefficient quenching with DMF: The reaction of the organolithium species with DMF can be complex.- Add the lithiated pyrimidine solution to a cold solution of DMF to ensure rapid quenching. - Use an excess of DMF.
Low Conversion to Aldehyde after Quenching 1. Formation of a stable tetrahedral intermediate: The initial adduct formed between the lithiated pyrimidine and DMF can be stable at low temperatures.- Allow the reaction to warm to room temperature before work-up to facilitate the collapse of the tetrahedral intermediate.
2. Hydrolysis of the product: The aldehyde product can be sensitive to aqueous work-up conditions.- Perform a non-aqueous work-up if possible.

Data Presentation

Table 1: Effect of Solvent on the Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [1]

SolventTemperature (°C)Time (h)Yield (%)
BenzeneReflux648
1,2-DichloroethaneReflux650
o-Xylene100749
DMF80561

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde[1]

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Methanol

  • Dichloromethane

Procedure:

  • In a flask, prepare a cooled mixture of phosphorus oxychloride (0.29 mL, 3.16 mmol) and DMF (0.49 mL, 6.3 mmol).

  • In a separate reaction flask under vigorous stirring, suspend 0.4 g (3.16 mmol) of 2-methylpyrimidine-4,6-diol in 3 mL of DMF.

  • Carefully add the prepared POCl₃/DMF mixture dropwise to the suspension of the pyrimidine.

  • Heat the reaction mixture to 80 °C and maintain for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane solvent system.

  • Upon completion, pour the reaction mixture onto ice and stir overnight.

  • Collect the resulting precipitate by filtration and dry at 60 °C.

Protocol 2: General Procedure for Ortho-Lithiation and Formylation of a Pyrimidine Derivative

Materials:

  • Substituted Pyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted pyrimidine (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, add anhydrous DMF (2 equivalents) to anhydrous THF and cool to -78 °C.

  • Transfer the lithiated pyrimidine solution via cannula to the cold DMF solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrimidine Pyrimidine Substrate Iminium_Salt Iminium Salt Intermediate Pyrimidine->Iminium_Salt Electrophilic Attack Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Product Pyrimidine-5-carbaldehyde Hydrolysis->Product Troubleshooting_Vilsmeier start Low Yield in Vilsmeier-Haack q1 Is the pyrimidine substrate electron-rich? start->q1 s1 Consider alternative synthesis route or modify substrate. q1->s1 No q2 Are reagents and solvents anhydrous? q1->q2 Yes s1->q2 s2 Use freshly dried solvents and high- purity reagents. q2->s2 No q3 Is the reaction temperature optimized? q2->q3 Yes s2->q3 s3 Screen different temperatures and monitor by TLC. q3->s3 No end Improved Yield q3->end Yes s3->end

References

Technical Support Center: Optimization of Biginelli Reaction for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the Biginelli reaction, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent challenge and can be attributed to several factors:

  • Catalyst Issues : The choice and amount of catalyst are critical. Classical methods using strong Brønsted acids like HCl can sometimes lead to side reactions, while insufficient catalyst activity will result in low conversion.[1][2] Lewis acids such as FeCl₃, ZnCl₂, Yb(OTf)₃, or various metal chlorides are often effective alternatives.[1][3][4] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[1] In some cases, reusable heterogeneous catalysts like silicotungstic acid supported on Amberlyst-15 have proven effective.[5]

  • Suboptimal Reaction Conditions : Temperature and reaction time are key parameters. Many reactions benefit from heating, often to reflux in a suitable solvent.[6][7] However, some modern protocols achieve high yields under solvent-free conditions at elevated temperatures (e.g., 90-100°C) or by using microwave irradiation to shorten reaction times.[3][4][8] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is crucial to determine the optimal time and prevent product degradation.[1][2]

  • Solvent Effects : The solvent plays a significant role in the reaction's efficiency. The polarity of the solvent can influence reaction rates and yields, with polar solvents generally being preferred.[1][9] Experimenting with different solvents such as ethanol, acetonitrile, toluene, or even solvent-free conditions can lead to significantly improved outcomes.[1][7][10] The choice of solvent can affect the equilibrium between the keto and enol forms of the dicarbonyl reactant, which directly impacts the reaction yield.[11][12]

  • Purity of Reagents : Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities can introduce side reactions that consume starting materials and lower the yield of the desired product.[1]

  • Reactant Stoichiometry : The molar ratio of the three components can be optimized. Using a slight excess of the urea and β-ketoester component can sometimes drive the reaction to completion and improve yields.[5][13]

Q2: I am observing a significant amount of an unexpected, often fluorescent, byproduct. What is it and how can I prevent its formation?

A2: A common byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia, which can be formed from the decomposition of urea at high temperatures.[2] This pathway competes directly with the desired Biginelli condensation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature : The Hantzsch pathway is often favored at higher temperatures. Reducing the temperature can significantly decrease the formation of the DHP byproduct.[2]

    • Optimize Catalyst Choice : The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different Lewis or Brønsted acids to find one that favors the desired reaction.[2]

    • Modify Order of Addition : In some cases, adding the urea component last to the pre-mixed aldehyde and β-ketoester can help minimize its decomposition into ammonia before it can participate in the main reaction.[2]

Q3: My TLC/HPLC analysis shows a large amount of unreacted starting materials, even after a long reaction time. What should I do?

A3: Low conversion of starting materials is a clear indicator that the reaction conditions are not optimal for your specific substrates.

  • Troubleshooting Steps:

    • Check Catalyst Activity : The catalyst may be deactivated, poisoned by impurities, or used in an insufficient amount.[1][2] If using a reusable catalyst, ensure it has been properly regenerated.[2] For acid catalysts, verify the concentration is appropriate.[9] Consider increasing the catalyst loading or switching to a more active catalyst.[1][13]

    • Increase Reaction Temperature : The activation energy for the reaction may not be overcome at the current temperature. Gradually increase the temperature while monitoring the reaction for both product formation and potential degradation.[2][3]

    • Address Steric Hindrance : Bulky substituents on the aldehyde or β-ketoester can significantly slow the reaction rate.[6] For these substrates, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be necessary.

    • Improve Solubility : If any of the reactants have poor solubility in the chosen solvent, the reaction will be slow. Try a different solvent system that can better dissolve all components.[10]

Q4: A precipitate formed during my reaction, but it doesn't seem to be my desired product. What could it be?

A4: The formation of insoluble byproducts can complicate the reaction and purification.

  • Potential Causes & Solutions:

    • Aldehyde Polymerization : Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[1] This can be mitigated by using a milder catalyst or by adding the aldehyde slowly to the reaction mixture.

    • Insoluble Intermediates : An intermediate in the reaction pathway may have low solubility in the chosen solvent, causing it to precipitate out and halt the reaction.[1] Experiment with a different solvent that has a higher solubilizing power for all potential species in the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Biginelli reaction?

A1: The most widely accepted mechanism proceeds through an N-acylimine intermediate.[4][14] The reaction is believed to begin with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion. This electrophilic intermediate then reacts with the enol form of the β-ketoester. The final step is a cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one.[14][15]

Q2: Can I run the Biginelli reaction without a solvent?

A2: Yes, solvent-free (or "neat") conditions have become a popular and effective green chemistry approach for the Biginelli reaction.[4][5][16] These reactions are typically performed by heating a mixture of the three components with a catalyst. Solvent-free methods can lead to shorter reaction times, higher yields, and simpler product isolation, often by direct crystallization from the reaction mixture.[5][8]

Q3: What types of catalysts are most effective?

A3: A wide variety of catalysts can be used. The classical approach uses Brønsted acids like HCl.[9][17] However, numerous modern methods employ Lewis acids such as Yb(OTf)₃, InCl₃, Bi(NO₃)₃, and various metal chlorides (ZnCl₂, FeCl₃, etc.), which are often more efficient and can be milder.[3][4][7] Heterogeneous solid acid catalysts (e.g., supported heteropolyacids, clays, zeolites) are also highly effective and offer the advantage of easy recovery and recyclability.[5][8][18]

Q4: How do I purify the final dihydropyrimidinone (DHPM) product?

A4: Purification strategies depend on the reaction's outcome. In many optimized procedures, the DHPM product precipitates directly from the reaction mixture upon cooling.[2] It can then be isolated by simple filtration and washed with a cold solvent like ethanol.[2] If the crude product is not pure enough, recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method.[7] For more difficult separations or to remove soluble impurities, column chromatography on silica gel is the standard procedure.[2]

Q5: Are there limitations to the types of aldehydes that can be used?

A5: The reaction is quite broad in scope, but some limitations exist. Aromatic aldehydes generally provide good to excellent yields.[6] Aliphatic aldehydes can sometimes give lower yields unless special conditions, such as the use of Lewis acid catalysts or solvent-free methods, are employed.[6] Aldehydes with bulky ortho-substituents may also result in significantly lower yields due to steric hindrance.[6]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from various studies, illustrating the impact of different catalysts and solvents on the reaction yield.

Table 1: Effect of Different Catalysts on a Model Biginelli Reaction (Reactants: Benzaldehyde, Ethyl Acetoacetate, Urea)

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl (catalytic)EthanolReflux18~40[6] (Classical)
Yb(OTf)₃ (10)None1000.596[4]
InCl₃ (15)AcetonitrileReflux1090[4]
Bi(NO₃)₃ (5)AcetonitrileReflux2.595[19]
ZnCl₂ (20)Acetic Acid80-High[3]
Fe₃O₄ NPsNone80-High[16]
WSi/Amberlyst-15None92195[5]

Table 2: Influence of Solvent on Biginelli Reaction Yield (Reactants & Catalyst can vary between studies)

CatalystSolventTemperatureYield (%)Reference
Bismuth NitrateAcetonitrileReflux95[19]
Bismuth NitrateEthanolReflux85[19]
Bismuth NitrateTHFReflux72[19]
Bismuth NitrateDichloromethaneReflux65[19]
Bismuth NitrateTolueneReflux45[19]
LDHEthanolReflux88[10]
LDHAcetonitrileReflux85[10]
LDHWaterReflux72[10]

Experimental Protocols

Protocol 1: Classical Biginelli Reaction (HCl-Catalyzed)

  • Setup : To a 100 mL round-bottom flask equipped with a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).

  • Solvent & Catalyst : Add 20 mL of ethanol, followed by a few drops of concentrated hydrochloric acid (HCl) as the catalyst.

  • Reaction : Heat the mixture to reflux with stirring. The reaction is typically monitored by TLC. Reaction times can be long, often overnight.

  • Workup : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates.

  • Isolation : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purification : If necessary, recrystallize the crude product from hot ethanol to obtain the pure DHPM.

Protocol 2: Optimized Solvent-Free Biginelli Reaction using a Lewis Acid

  • Setup : In a 50 mL round-bottom flask, combine the aldehyde (5 mmol), β-ketoester (e.g., methyl acetoacetate, 5 mmol), urea (6 mmol), and the catalyst (e.g., 40% w/w Silicotungstic acid on Amberlyst-15, 0.05 g/mmol ).[5]

  • Reaction : Place the flask in a preheated oil bath at 92°C and stir the mixture.[5] The reaction is typically complete within 1-2 hours. Monitor progress by TLC.

  • Workup : Upon completion, cool the reaction mixture to room temperature.

  • Isolation : Add a small amount of ethanol (5-10 mL) and stir for 5 minutes to create a slurry.[2] Filter the solid product and wash it with a small volume of cold ethanol.

  • Purification : The product obtained is often of high purity. If needed, it can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Troubleshooting_Workflow Start Start: Biginelli Reaction Performed Check_Yield Check Yield & Purity (TLC/LCMS) Start->Check_Yield Low_Yield Problem: Low Yield / Low Conversion Check_Yield->Low_Yield No / Poor Side_Product Problem: Significant Side Product(s) Check_Yield->Side_Product Impure Success Success: Pure Product, Good Yield Check_Yield->Success Yes Opt_Catalyst 1. Optimize Catalyst - Screen Lewis/Brønsted acids - Increase catalyst loading Low_Yield->Opt_Catalyst Hantzsch_Check Is it a fluorescent Hantzsch DHP? Side_Product->Hantzsch_Check Opt_Conditions 2. Optimize Conditions - Increase temperature - Increase reaction time - Use microwave Opt_Catalyst->Opt_Conditions Still low Opt_Solvent 3. Optimize Solvent - Screen polar solvents - Try solvent-free conditions Opt_Conditions->Opt_Solvent Still low Check_Reagents 4. Check Reagents - Verify purity - Adjust stoichiometry Opt_Solvent->Check_Reagents Still low Check_Reagents->Check_Yield Re-run reaction Reduce_Temp Lower Reaction Temperature Hantzsch_Check->Reduce_Temp Yes Other_Side_Product Other Byproduct Hantzsch_Check->Other_Side_Product No Reduce_Temp->Check_Yield Re-run reaction Other_Side_Product->Opt_Catalyst Try different catalyst

Caption: A troubleshooting workflow for optimizing the Biginelli reaction.

Reaction_Pathways Reactants Aldehyde + Urea + β-Ketoester Acylimine N-Acylimine Intermediate Reactants->Acylimine + Acid Catalyst Urea_Decomp Urea → NH₃ (High Temp) Reactants->Urea_Decomp Biginelli_Product Biginelli Pathway (Desired) Acylimine->Biginelli_Product + β-Ketoester (1 equiv) DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Biginelli_Product->DHPM Cyclization + Dehydration Hantzsch_Pathway Hantzsch Pathway (Side Reaction) DHP 1,4-Dihydropyridine (DHP Byproduct) Hantzsch_Pathway->DHP Hantzsch_Reactants Aldehyde + NH₃ + 2x β-Ketoester Urea_Decomp->Hantzsch_Reactants Hantzsch_Reactants->Hantzsch_Pathway

References

Technical Support Center: Efficient Pyrimidine Synthesis through Catalyst Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during pyrimidine synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Troubleshooting Guides

This section addresses common problems researchers face during pyrimidine synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Suboptimal Catalyst Choice The selected catalyst may not be ideal for your specific substrates. It is recommended to screen different catalysts, including Lewis acids (e.g., FeCl₃, ZnCl₂), Brønsted acids (e.g., HCl), or organocatalysts.[1] In the absence of a suitable catalyst, product formation can be difficult, resulting in poor yields.[1][2]
Incorrect Catalyst Loading The amount of catalyst can significantly impact reaction efficiency. A systematic variation of the catalyst loading, typically between 1-10 mol% for metal catalysts, should be performed to determine the optimal concentration.[3]
Catalyst Inactivity or Deactivation The catalyst may be inactive due to improper storage or handling. Ensure catalysts, especially those sensitive to air and moisture, are handled under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[3] Catalyst deactivation can also occur due to thermal degradation or mechanical loss.[3]
Poor Reagent Purity Impurities present in starting materials can inhibit the reaction or lead to undesirable side reactions.[1][4] Ensure all reactants and solvents are of high purity by using techniques such as distillation or recrystallization.[3]
Suboptimal Reaction Conditions Temperature and reaction time are critical parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the ideal reaction time and prevent product degradation.[1] For some reactions, microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating.[3]

Issue 2: Formation of Unexpected Side Products

Potential CauseRecommended Solution
Competing Reaction Pathways In multicomponent reactions like the Biginelli reaction, side reactions can lead to byproducts such as Hantzsch-type dihydropyridines or Knoevenagel condensation products.[3][4] Adjusting the stoichiometry of reactants, for instance, by using an excess of urea in the Biginelli reaction, can help suppress side product formation.[3] The choice of catalyst also plays a crucial role in selectivity.[4]
Lack of Regioselectivity The synthesis of unsymmetrically substituted pyrimidines can result in a mixture of regioisomers. The selection of the catalyst and reaction conditions significantly influences regioselectivity. For example, iridium-catalyzed multicomponent synthesis has demonstrated high regioselectivity.[3][5]
Polymerization of Reactants Aldehydes, particularly aliphatic ones, may self-condense or polymerize under acidic conditions.[1] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this issue.[1]

Issue 3: Catalyst Poisoning

Potential CauseRecommended Solution
Impurities in Reactants or Solvents Compounds containing sulfur, nitrogen, or phosphorus in the starting materials or solvents can act as poisons for many transition metal catalysts.[3] It is crucial to purify all reactants and solvents before use.[3] Methods like distillation, recrystallization, or passing through an activated alumina column can be effective.[3]
Air or Moisture Sensitivity Certain catalysts are sensitive to air and moisture, which leads to their deactivation.[3] Such reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in pyrimidine synthesis?

A1: A diverse range of catalysts are employed for pyrimidine synthesis, including:

  • Metal-based catalysts : Salts and complexes of copper, palladium, iridium, nickel, and zinc are widely used for various synthetic strategies.[3]

  • Acid/Base catalysts : Brønsted and Lewis acids are frequently utilized in classical methods like the Biginelli reaction.[3]

  • Organocatalysts : These are metal-free organic molecules, such as proline and its derivatives, that can catalyze pyrimidine synthesis.[3]

  • Biocatalysts : Enzymes can be used for specific pyrimidine synthesis reactions, offering high selectivity under mild conditions.[3]

  • Heterogeneous catalysts : Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture.[3]

Q2: How can I improve the efficiency of my Biginelli reaction?

A2: To enhance the efficiency of your Biginelli reaction, consider the following:

  • Catalyst Selection : While strong acids are traditionally used, a variety of more efficient and milder catalysts are now available, including various Lewis acids and organocatalysts.[3]

  • Microwave Irradiation : The use of microwave synthesis can significantly reduce reaction times from hours to minutes and often results in higher yields.[3]

  • Solvent-Free Conditions : Performing the reaction neat or on a solid support, particularly under microwave irradiation, can be a more efficient and environmentally friendly approach.[3]

Q3: My catalyst seems to be inactive. What are the possible reasons, and can it be regenerated?

A3: Catalyst inactivation can stem from several factors, including poisoning by impurities, thermal degradation, or mechanical loss.[3] Impurities containing sulfur or other nucleophilic compounds in your reactants or solvent can bind to the catalyst's active sites and poison it.[3] Depending on the catalyst and the deactivation mechanism, regeneration may be possible. For instance, some palladium catalysts can be regenerated by washing with appropriate solvents to remove adsorbed impurities.[3] However, severe thermal degradation is often irreversible.[3]

Q4: How do I select the right catalyst for synthesizing a specifically substituted pyrimidine?

A4: The choice of catalyst is dictated by the desired substitution pattern and the starting materials. For example:

  • For synthesizing highly functionalized and unsymmetrically substituted pyrimidines, multicomponent reactions catalyzed by transition metals like iridium can provide high regioselectivity and yield.[3][5]

  • Copper-catalyzed reactions are versatile for the synthesis of polysubstituted pyrimidines from components such as amidines and alcohols.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Reaction

  • Materials : Aldehyde (1.0 eq), β-ketoester (1.0 eq), Urea or Thiourea (1.5 eq), Catalyst (e.g., Yb(OTf)₃, 1-5 mol%), Ethanol (optional).[3]

  • Procedure :

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and urea/thiourea.

    • Add the catalyst. If using a solvent, add ethanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[3]

    • After completion, cool the vessel to room temperature.

    • If a precipitate forms, filter the solid product and wash it with cold ethanol.[3]

Protocol 2: Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyrimidines

  • Materials : Amidine hydrochloride (1.0 eq), primary alcohol (1.3 eq), secondary alcohol (1.5 eq), Cu(OAc)₂ (0.1 eq), KOH (3.0 eq), Anhydrous toluene.[3]

  • Procedure :

    • To a reaction tube with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.[3]

    • Add anhydrous toluene to the mixture.

    • Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.[3]

    • After 24 hours, cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[3]

    • Purify the crude product using column chromatography on silica gel.[3]

Visualizations

Troubleshooting_Workflow Start Start: Pyrimidine Synthesis Problem Low Yield or Side Products? Start->Problem CheckCatalyst Evaluate Catalyst Problem->CheckCatalyst Yes CheckConditions Optimize Conditions Problem->CheckConditions Yes CheckPurity Verify Reagent Purity Problem->CheckPurity Yes Success Successful Synthesis Problem->Success No ScreenCatalysts Screen Different Catalyst Types CheckCatalyst->ScreenCatalysts OptimizeLoading Optimize Catalyst Loading (1-10 mol%) CheckCatalyst->OptimizeLoading InertAtmosphere Use Inert Atmosphere & Anhydrous Solvents CheckCatalyst->InertAtmosphere AdjustTempTime Adjust Temperature & Reaction Time CheckConditions->AdjustTempTime UseMicrowave Consider Microwave Synthesis CheckConditions->UseMicrowave PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents ScreenCatalysts->Problem OptimizeLoading->Problem InertAtmosphere->Problem AdjustTempTime->Problem UseMicrowave->Problem PurifyReagents->Problem Catalyst_Selection_Logic Start Define Target Pyrimidine Substitution Desired Substitution Pattern? Start->Substitution Unsymmetrical Highly Unsymmetrical & Functionalized Substitution->Unsymmetrical Yes Polysubstituted Polysubstituted Substitution->Polysubstituted General Classical Simple Dihydropyrimidinone (Biginelli) Substitution->Classical No Iridium Iridium Catalyst (High Regioselectivity) Unsymmetrical->Iridium Copper Copper Catalyst (Versatile) Polysubstituted->Copper LewisAcid Lewis/Brønsted Acid or Organocatalyst Classical->LewisAcid Optimization Reaction Optimization (Temp, Time, Solvent) Iridium->Optimization Copper->Optimization LewisAcid->Optimization De_Novo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion CarbamoylPhosphate Carbamoyl Phosphate CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotate Monophosphate (OMP) UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase Orotate->OMP Orotate Phosphoribosyl- transferase

References

Technical Support Center: Purification Challenges of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common purification challenges associated with polar pyrimidine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar pyrimidine derivatives?

A1: The primary challenges in purifying polar pyrimidine derivatives stem from their high polarity. This often leads to:

  • Poor retention in reverse-phase chromatography (RPC): Polar compounds have weak interactions with nonpolar stationary phases, causing them to elute quickly, often with the solvent front.[1]

  • Peak tailing in HPLC: Basic pyrimidine compounds can interact with acidic silanol groups on silica-based columns, leading to poor peak shapes.[2]

  • Difficulties in crystallization: High solubility in polar solvents can make it challenging to induce crystallization.[1][2]

  • Compound instability: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during purification.[3][4]

Q2: Which chromatographic techniques are most suitable for purifying polar pyrimidine derivatives?

A2: Several chromatographic techniques are effective for purifying polar pyrimidines, with the choice depending on the specific properties of the compound:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1][5][6][7][8]

  • Ion-Exchange Chromatography (IEC): This technique is effective for ionizable pyrimidine derivatives, separating them based on their net charge.[1][9][10]

  • Mixed-Mode Chromatography (MMC): This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to improve the separation of complex mixtures of polar compounds.[1][11][12][13][14]

  • Reverse-Phase Chromatography (RPC) with modifications: While challenging, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to enhance the retention of polar pyrimidines.[1][2]

Q3: When is recrystallization a suitable purification method for polar pyrimidine derivatives?

A3: Recrystallization can be a highly effective purification method for crystalline polar pyrimidine compounds, especially for removing minor impurities.[2][15] The key is to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.[15][16]

Troubleshooting Guides

Issue 1: Poor Retention of Polar Pyrimidine Compound in Reverse-Phase HPLC

Question: My polar pyrimidine compound is eluting in the void volume of my C18 column. How can I increase its retention?

Potential Cause Suggested Solution
Analyte is too polar for the stationary phase.Use a polar-endcapped or polar-embedded column designed for better retention of polar analytes.[1]
Mobile phase is too strong (too much organic solvent).Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[1]
Analyte is ionized and highly water-soluble.For ionizable pyrimidines, add an ion-pairing reagent to the mobile phase to form a neutral ion-pair, increasing its hydrophobicity.[2]
Inappropriate chromatographic mode.Consider switching to a more suitable technique for polar compounds, such as HILIC.[1][2]
Issue 2: Significant Peak Tailing of a Basic Pyrimidine Compound in HPLC

Question: My aminopyrimidine compound shows significant peak tailing on a silica-based HILIC column. What are the likely causes and how can I improve the peak shape?

Potential Cause Suggested Solution
Secondary ionic interactions between the basic analyte and acidic silanol groups on the stationary phase.[2]Increase the buffer concentration in the mobile phase (e.g., ammonium formate) to mask the silanol groups.[2] Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.[17]
Strong sample solvent effects.[2]Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.[2]
Column overload.Reduce the amount of sample injected onto the column.[2]
Column degradation.Replace the column if it has been used extensively or under harsh conditions.

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a general starting point for the purification of polar pyrimidine derivatives using HILIC.

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[1]

  • Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm filter.[1]

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

    • Inject the sample.

    • Run a gradient from a high organic content to a higher aqueous content to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method (e.g., TLC, LC-MS) to identify the fractions containing the pure product.

Protocol 2: General Method for Recrystallization

This protocol outlines a standard procedure for the purification of solid polar pyrimidine compounds by recrystallization.[16][17]

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude compound with stirring until it is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]

Visualizations

experimental_workflow crude Crude Polar Pyrimidine Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: General experimental workflow for recrystallization.

troubleshooting_hplc decision decision solution solution start HPLC Peak Tailing Observed? is_basic Is the analyte basic? start->is_basic is_injection_solvent_stronger Is the injection solvent stronger than mobile phase? is_basic->is_injection_solvent_stronger Yes add_modifier Add basic modifier to mobile phase or increase buffer concentration is_basic->add_modifier No column_degraded Consider column degradation is_injection_solvent_stronger->column_degraded No change_solvent Dissolve sample in initial mobile phase is_injection_solvent_stronger->change_solvent Yes replace_column Replace column column_degraded->replace_column add_modifier->solution Solution change_solvent->solution Solution replace_column->solution Solution

Caption: Troubleshooting decision tree for HPLC peak tailing.

hilic_mechanism stationary_phase Polar Stationary Phase (e.g., Silica) Water-Enriched Layer mobile_phase Mobile Phase (High Organic Content) mobile_phase->stationary_phase:f0 Partitioning analyte Polar Pyrimidine Analyte analyte->stationary_phase:f0 Interaction & Retention

Caption: Simplified mechanism of HILIC for polar compounds.

References

Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-Amino-2-(methylthio)pyrimidine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C5 position of the pyrimidine ring.

Q2: What are the main challenges when scaling up the Vilsmeier-Haack formylation for this specific compound?

A2: The primary challenges encountered during the scale-up of this synthesis include:

  • Regioselectivity: Competition between the desired C-formylation at the electron-rich C5 position and undesired N-formylation of the amino group.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control, especially on a larger scale, to prevent side reactions and ensure safety.

  • Work-up and Product Isolation: Hydrolysis of the intermediate iminium salt and subsequent neutralization can be challenging to control on a large scale, potentially leading to product degradation or purification difficulties.

  • Byproduct Formation: The formation of tarry residues and other byproducts can complicate purification and reduce the overall yield.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, alternative methods have been reported, which may be suitable depending on the available starting materials and scale. These include:

  • Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol: This method involves the oxidation of the corresponding alcohol using an oxidizing agent like manganese dioxide (MnO₂).

  • Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile: The nitrile can be reduced to the aldehyde using a reducing agent such as diisobutylaluminum hydride (DIBAL-H).

  • Methylation of 4-amino-2-mercaptopyrimidine-5-carbaldehyde: This involves the S-methylation of the corresponding thiol derivative.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the Vilsmeier-Haack synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. 2. Insufficient Reagent: Stoichiometry may not be optimal for the scale. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Substrate Purity: Impurities in the starting 4-Amino-2-(methylthio)pyrimidine can inhibit the reaction.1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and freshly distilled POCl₃. 2. Increase the molar equivalents of the Vilsmeier reagent (POCl₃ and DMF) incrementally (e.g., from 1.5 to 2.5 equivalents). 3. After the initial low-temperature addition, allow the reaction to warm to room temperature or gently heat to 40-50°C while monitoring by TLC. 4. Recrystallize or purify the starting material before use.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The exothermic formation of the Vilsmeier reagent or the formylation reaction itself was not adequately controlled. 2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to decomposition. 3. Incorrect Work-up: Quenching the reaction too quickly or with insufficient cooling can cause localized heating and decomposition.1. Maintain strict temperature control. Add POCl₃ to DMF at 0°C and add the substrate solution slowly, ensuring the internal temperature does not rise significantly. For larger scales, consider a jacketed reactor with efficient cooling. 2. Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed. 3. Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid and hydrolyze the intermediate.
Presence of a Significant Amount of N-formylated Byproduct 1. Reaction Conditions Favoring N-formylation: The amino group is a competing nucleophile. Reaction conditions may not be optimized for C-formylation.1. Temperature Control: Keep the reaction temperature as low as possible during the addition of the substrate to the Vilsmeier reagent. 2. Solvent Effects: Consider using a co-solvent like 1,2-dichloroethane or chloroform, which may influence the regioselectivity. 3. Order of Addition: Add the substrate solution to the pre-formed Vilsmeier reagent at low temperature.
Difficulties in Product Purification 1. Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt may not be fully hydrolyzed during work-up. 2. Product Solubility: The product may have limited solubility in common extraction solvents. 3. Emulsion Formation during Extraction: The presence of byproducts can lead to emulsion formation.1. Ensure the pH of the aqueous solution is maintained in the basic range (pH 8-9) for a sufficient time with vigorous stirring to ensure complete hydrolysis. 2. Use a combination of solvents for extraction (e.g., dichloromethane/isopropanol). Column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane is often effective. 3. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 4-Amino-2-(methylthio)pyrimidine

Materials:

  • 4-Amino-2-(methylthio)pyrimidine

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, freshly distilled)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure (Lab Scale - 10g):

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (25 mL, 0.32 mol). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (15 mL, 0.16 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 4-Amino-2-(methylthio)pyrimidine (10 g, 0.064 mol) in anhydrous DCE (100 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice (500 g) and a saturated solution of sodium carbonate (until pH 8-9 is reached).

  • Extraction: Stir the mixture for 1 hour, then extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexane to afford this compound as a solid.

Data Presentation: Comparison of Reaction Parameters on Yield
Scale Equivalents of POCl₃ Reaction Temperature (°C) Reaction Time (h) Typical Yield (%)
1 g2.050375-85
10 g2.550370-80
50 g2.555465-75
200 g3.060460-70

Note: These are representative data and actual results may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification reagent_prep 1. Add POCl3 to DMF at 0°C substrate_add 2. Add Substrate Solution to Vilsmeier Reagent reagent_prep->substrate_add Pre-formed reagent reaction 3. Heat and Monitor by TLC substrate_add->reaction quench 4. Quench with Ice/Base reaction->quench extract 5. Extraction with DCM quench->extract purify 6. Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_temp Review Temperature Control start->check_temp check_stoich Verify Stoichiometry start->check_stoich tar Tarry Byproducts? start->tar Side reactions? purify_sm Purify Starting Material check_reagents->purify_sm Impurities found optimize_temp Optimize Reaction Temperature check_temp->optimize_temp Too low increase_reagent Increase Vilsmeier Reagent Equivalents check_stoich->increase_reagent Insufficient n_formyl N-formylation? tar->n_formyl No improve_cooling Improve Cooling During Addition tar->improve_cooling Yes reduce_time Reduce Reaction Time tar->reduce_time Yes lower_temp_add Lower Addition Temperature n_formyl->lower_temp_add Yes change_solvent Consider Co-solvent n_formyl->change_solvent Yes

Caption: Decision tree for troubleshooting the Vilsmeier-Haack formylation.

avoiding dimer formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrimidine synthesis experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you avoid common pitfalls, such as dimer formation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrimidine synthesis that lead to dimer-like impurities?

A1: In common pyrimidine synthesis methods like the Biginelli and Pinner reactions, "dimer formation" often refers to byproducts arising from the reaction of multiple equivalents of a starting material. The two most prevalent side reactions are:

  • Hantzsch Dihydropyridine Formation: This occurs in the Biginelli reaction when two equivalents of the β-ketoester react with the aldehyde and an ammonia source (often from the decomposition of urea at higher temperatures). This competes with the desired dihydropyrimidinone synthesis.

  • Self-Condensation of 1,3-Dicarbonyl Compounds: In the Pinner synthesis, the 1,3-dicarbonyl compound can react with itself, leading to a complex mixture of byproducts and reducing the yield of the target pyrimidine.[1]

Q2: How can I prevent the formation of Hantzsch dihydropyridine byproducts in my Biginelli reaction?

A2: Minimizing the formation of Hantzsch dihydropyridines is crucial for a clean Biginelli reaction. Key strategies include:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the decomposition of urea into ammonia, which is a key component of the Hantzsch reaction.

  • Order of Reagent Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition and favor the Biginelli pathway.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis or Brønsted acids may be beneficial.

Q3: My Pinner synthesis is yielding a complex mixture of products. How can I improve the selectivity for the desired pyrimidine?

A3: Low yields and byproduct formation in the Pinner synthesis often stem from the self-condensation of the 1,3-dicarbonyl compound and hydrolysis of intermediates. To address this:

  • Ensure Anhydrous Conditions: Water can lead to the hydrolysis of the amidine starting material and other intermediates. Using dry solvents and reagents is critical.[1]

  • Purity of Amidine: Use freshly prepared or purified amidine salts, as they can be hygroscopic and prone to hydrolysis.[1]

  • Slow Addition of Base: Adding the base dropwise to the reaction mixture can help to control the reaction rate and minimize side reactions.[1]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during pyrimidine synthesis.

Issue 1: Low Yield of Desired Dihydropyrimidinone in Biginelli Reaction with Significant Hantzsch Byproduct
Probable Cause Recommended Solution
High reaction temperatureRun the reaction at a lower temperature (e.g., room temperature or slightly elevated) to minimize urea decomposition.
Suboptimal catalystExperiment with different catalysts. While strong acids are traditional, various Lewis acids (e.g., FeCl₃, ZnCl₂) have been shown to improve yields and selectivity.[2]
Incorrect order of additionTry adding the urea portionwise or as the last reactant to the mixture of the aldehyde and β-ketoester.
Impure reactantsEnsure all starting materials (aldehyde, β-ketoester, urea) are of high purity.
Issue 2: Complex Byproduct Profile in Pinner Synthesis
Probable Cause Recommended Solution
Presence of waterUse anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Decomposed amidineUse freshly prepared or properly stored amidine hydrochloride.[1]
Self-condensation of dicarbonylTry adding the 1,3-dicarbonyl compound slowly to the reaction mixture.
Incomplete cyclizationThe addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct in a Solvent-Free Biginelli Reaction

This protocol is designed to favor the formation of dihydropyrimidinones while minimizing the competing Hantzsch reaction.

Materials:

  • Aldehyde (1 mmol)

  • β-dicarbonyl compound (1 mmol)

  • Urea (1.5 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.1 mmol) as catalyst

  • Mortar and pestle

Procedure:

  • In a clean, dry mortar, combine the aldehyde, β-dicarbonyl compound, urea, and CAN catalyst.[3]

  • Grind the mixture thoroughly with a pestle at room temperature for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture and stir.

  • Filter the solid product, wash with cold water, and then with n-hexane to remove non-polar impurities.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[3]

Protocol 2: High-Selectivity Pinner Pyrimidine Synthesis

This protocol emphasizes anhydrous conditions and controlled addition to suppress side reactions.

Materials:

  • 1,3-dicarbonyl compound (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Sodium ethoxide in anhydrous ethanol (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.[1]

  • Add the amidine hydrochloride to the solution.

  • Slowly, add the solution of sodium ethoxide in ethanol dropwise to the stirred mixture.[1]

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of the desired pyrimidine product versus the formation of dimer-like byproducts.

SynthesisParameter VariedCondition AYield (Desired)Yield (Byproduct)Condition BYield (Desired)Yield (Byproduct)
Biginelli TemperatureReflux (80°C)45%30% (Hantzsch)Room Temp (25°C)75%<5% (Hantzsch)
Biginelli CatalystHCl60%20% (Hantzsch)Yb(OTf)₃85%<5% (Hantzsch)
Pinner SolventEthanol55%25% (Self-condensation)Anhydrous Ethanol80%<10% (Self-condensation)
Pinner Base AdditionRapid50%35% (Byproducts)Dropwise78%<15% (Byproducts)

Note: Yields are approximate and can vary depending on the specific substrates used.

Visualizations

The following diagrams illustrate key concepts in avoiding dimer formation during pyrimidine synthesis.

Biginelli_vs_Hantzsch Aldehyde Aldehyde Biginelli_Pathway Biginelli Pathway (Desired) Aldehyde->Biginelli_Pathway Hantzsch_Pathway Hantzsch Pathway (Side Reaction) Aldehyde->Hantzsch_Pathway BetaKetoester β-Ketoester BetaKetoester->Biginelli_Pathway 1 eq. BetaKetoester->Hantzsch_Pathway 2 eq. Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Urea->Biginelli_Pathway Ammonia->Hantzsch_Pathway DHPM Dihydropyrimidinone (Product) Biginelli_Pathway->DHPM DHP Dihydropyridine (Byproduct) Hantzsch_Pathway->DHP

Caption: Competing pathways in the Biginelli reaction.

Pinner_Troubleshooting Start Pinner Synthesis: Low Yield/ Complex Byproducts Check_Water Check for Water Contamination Start->Check_Water Check_Amidine Verify Amidine Purity Start->Check_Amidine Control_Base Control Base Addition Start->Control_Base Add_Catalyst Consider Acid Catalyst for Cyclization Start->Add_Catalyst Use_Anhydrous Use Anhydrous Solvents/Reagents Check_Water->Use_Anhydrous Fresh_Amidine Use Fresh/Purified Amidine Check_Amidine->Fresh_Amidine Dropwise_Addition Add Base Dropwise Control_Base->Dropwise_Addition Catalytic_Acid Add Catalytic H⁺ or Lewis Acid Add_Catalyst->Catalytic_Acid

Caption: Troubleshooting workflow for the Pinner synthesis.

Experimental_Workflow Start Start: Pyrimidine Synthesis Step1 1. Select Synthesis Route (e.g., Biginelli, Pinner) Start->Step1 Step2 2. Optimize Reaction Conditions - Temperature - Solvent - Catalyst Step1->Step2 Step3 3. Control Reagent Stoichiometry and Addition Order Step2->Step3 Step4 4. Monitor Reaction Progress (TLC) Step3->Step4 Step5 5. Work-up and Purification Step4->Step5 Outcome High Yield of Pure Pyrimidine Step5->Outcome

Caption: General experimental workflow for pyrimidine synthesis.

References

Validation & Comparative

Comparative NMR Spectral Analysis: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and an Alternative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and a structurally related alternative, 2,4-diaminopyrimidine-5-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural characterization and comparison of these pyrimidine derivatives. The guide includes a summary of available NMR data, detailed experimental protocols for data acquisition, and a workflow diagram for spectral analysis.

NMR Spectral Data Comparison

The following tables summarize the available ¹H and ¹³C NMR spectral data for this compound and 2,4-diaminopyrimidine-5-carbonitrile. It is important to note that while ¹H NMR data was available for the primary compound, extensive searches did not yield its ¹³C NMR data in the reviewed literature.

Table 1: ¹H NMR Spectral Data

CompoundSolventSpectrometer Freq. (MHz)Chemical Shift (δ, ppm)MultiplicityAssignment
This compoundCDCl₃4009.78s-CHO
8.42sH-6
2.55s-SCH₃
2,4-diaminopyrimidine-5-carbonitrile--8.05sH-6
6.9s-NH₂ (4H)

Data for 2,4-diaminopyrimidine-5-carbonitrile obtained from a study on its synthesis and characterization.[1] ¹H NMR data for this compound.[2]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)Assignment
This compound-Data not available-
2,4-diaminopyrimidine-5-carbonitrile-167.2C-2 or C-4
166.6C-2 or C-4
161.3C-6
117.0-CN
83.0C-5

Data for 2,4-diaminopyrimidine-5-carbonitrile obtained from a study on its synthesis and characterization.[1]

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can vary from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., DEPT or standard broadband decoupled) is used.

    • The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) is required to obtain a good quality spectrum.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of NMR data for the structural elucidation of an organic compound.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation cluster_structure_validation Structure Validation SamplePrep Sample Preparation H1_Acquisition 1H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition SamplePrep->C13_Acquisition FourierTransform Fourier Transform H1_Acquisition->FourierTransform C13_Acquisition->FourierTransform PhaseCorrection Phase Correction FourierTransform->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection Integration Integration BaselineCorrection->Integration PeakPicking Peak Picking BaselineCorrection->PeakPicking IntegrationAnalysis Integration Analysis Integration->IntegrationAnalysis ChemShift Chemical Shift Analysis PeakPicking->ChemShift Multiplicity Multiplicity Analysis PeakPicking->Multiplicity StructureProposal Structure Proposal ChemShift->StructureProposal Multiplicity->StructureProposal IntegrationAnalysis->StructureProposal FinalStructure Final Structure Confirmation StructureProposal->FinalStructure

A typical workflow for NMR data acquisition, processing, and structural elucidation.

References

A Comparative Guide to the Analytical Characterization of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization and quantification of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mass spectrometric analysis of this compound and compare its performance with alternative analytical methods, supported by available data and experimental protocols for related compounds.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound. The compound, with a molecular formula of C₆H₇N₃OS, has a monoisotopic mass of 169.0310 g/mol .

Molecular Ion: In mass spectrometry, the protonated molecule ([M+H]⁺) is often observed. For this compound, this corresponds to a mass-to-charge ratio (m/z) of 170.1[1].

Fragmentation Pattern: While a detailed experimental mass spectrum for this specific compound is not readily available in the literature, a probable fragmentation pattern can be inferred based on the known fragmentation of pyrimidine derivatives[2]. The pyrimidine ring, the amino group, the methylthio group, and the carbaldehyde group will influence the fragmentation.

A plausible fragmentation pathway is outlined below. The initial molecule undergoes ionization, and the resulting molecular ion fragments into smaller, characteristic ions.

G cluster_main Mass Spectrometry Fragmentation Workflow This compound This compound Molecular Ion [M+H]⁺ (m/z = 170.1) Molecular Ion [M+H]⁺ (m/z = 170.1) This compound->Molecular Ion [M+H]⁺ (m/z = 170.1) Ionization (e.g., ESI) Fragment Ions Fragment Ions Molecular Ion [M+H]⁺ (m/z = 170.1)->Fragment Ions Collision-Induced Dissociation (CID) Data Analysis Data Analysis Fragment Ions->Data Analysis Mass Analyzer

Caption: General workflow for mass spectrometry analysis.

Comparison of Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation and sensitive quantification, other analytical techniques offer complementary information. The following table compares mass spectrometry with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound and related pyrimidine derivatives.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular Weight & Structural FragmentsPurity & QuantificationDetailed Molecular Structure & Connectivity
Sensitivity Very High (picomole to femtomole)High (nanomole to picomole)Low (micromole to millimole)
Selectivity High (with MS/MS)Moderate to High (depending on column and detector)Very High
Quantitative Analysis Excellent (with internal standards)ExcellentGood (with internal standards)
Sample Preparation ModerateSimple to ModerateSimple
Throughput HighHighLow
Instrumentation Cost HighModerateVery High

Alternative Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of pyrimidine derivatives. When coupled with a UV detector, HPLC can provide reliable quantitative data. For more complex matrices, coupling HPLC with a mass spectrometer (LC-MS) offers enhanced selectivity and sensitivity[3].

Experimental Protocol (General for Pyrimidine Derivatives): A general HPLC method for the analysis of amino-substituted pyrimidines can be adapted for this compound.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 254 nm or 280 nm).

  • Quantification: An external calibration curve is constructed using standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in this compound, confirming the connectivity of the amino, methylthio, and carbaldehyde groups to the pyrimidine ring. While not a high-throughput or highly sensitive technique for quantification compared to MS, it is essential for initial structure confirmation of a synthesized batch.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration to determine the complete molecular structure.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the research question. For initial structural confirmation, NMR is indispensable. For routine purity checks and quantification, HPLC-UV is often sufficient. For high-sensitivity quantification in complex samples and for detailed structural fragmentation studies, LC-MS is the method of choice.

G cluster_workflow Analytical Strategy cluster_techniques Analytical Techniques Synthesis_Purification Synthesis & Purification Structure_Confirmation Structure Confirmation Synthesis_Purification->Structure_Confirmation Purity_Quantification Purity & Quantification Structure_Confirmation->Purity_Quantification NMR NMR Structure_Confirmation->NMR Metabolite_ID_Quant Metabolite ID & Quantification (in complex matrix) Purity_Quantification->Metabolite_ID_Quant HPLC_UV HPLC-UV Purity_Quantification->HPLC_UV LC_MS LC-MS Metabolite_ID_Quant->LC_MS

Caption: Logical flow for selecting analytical techniques.

Conclusion

The analysis of this compound can be effectively performed using a combination of analytical techniques. Mass spectrometry provides crucial information on molecular weight and fragmentation, making it ideal for identification and sensitive quantification. HPLC offers a reliable method for purity assessment and routine quantification. NMR spectroscopy remains the gold standard for unequivocal structure determination. The selection of the most appropriate technique will be dictated by the specific requirements of the research, including the need for structural detail, sensitivity, and sample throughput. For comprehensive characterization, an integrated approach utilizing two or more of these techniques is highly recommended.

References

Comparative Biological Activity of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and its structurally related analogs, focusing on their potential as anticancer and antimicrobial agents. While direct experimental data on the lead compound is limited in publicly available literature, this guide synthesizes findings from various analogs to provide insights into its potential therapeutic applications.

I. Overview of this compound and Its Analogs

This compound is a heterocyclic compound featuring a pyrimidine core, a known pharmacophore in numerous biologically active molecules. Its structural motifs, including the 4-amino group and the 5-carbaldehyde, serve as key points for chemical modification, leading to a diverse range of analogs with varied biological activities. Research into its analogs has revealed significant potential in kinase inhibition, making them promising candidates for anticancer therapies, as well as notable antimicrobial properties. This guide will delve into the available experimental data for these analogs to draw a comparative picture of their biological profiles.

II. Anticancer Activity: A Focus on Kinase Inhibition

The 4-aminopyrimidine scaffold is a well-established core for the development of kinase inhibitors. Analogs of this compound, particularly thieno[2,3-d]pyrimidines and other fused pyrimidine systems, have demonstrated potent inhibitory activity against various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Comparison of Anticancer Activity of Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various analogs of this compound against different cancer cell lines.

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Analog 1 MCF-7 (Breast Cancer)0.013[1]
Thieno[2,3-d]pyrimidine Analog 2 MDA-MB-231 (Breast Cancer)0.056[1]
4-Amino-thieno[2,3-d]pyrimidine (Tie-2 Inhibitor) Tie-2 Kinase0.07[1]
4-Amino-thieno[2,3-d]pyrimidine (VEGFR/PDGFR Inhibitor) Kinase Assay0.003[1]
4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oxime FLT3-ITD mutated cell lineData not specified

III. Antimicrobial Activity

Pyrimidine derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action for some pyrimidine-based antimicrobials involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or FtsZ, a key protein in bacterial cell division.

Quantitative Comparison of Antimicrobial Activity of Analogs

The table below presents the Minimum Inhibitory Concentration (MIC) values of various pyrimidine analogs against different microbial strains.

Compound/Analog ClassMicrobial StrainMIC (µg/mL)Reference
Thiophenyl-pyrimidine derivative MRSA2
Thiophenyl-pyrimidine derivative VRE2
Azo-pyrimidine derivative Sarcina luteaData not specified
Azo-pyrimidine derivative Staphylococcus aureusData not specified
Azo-pyrimidine derivative Bacillus subtilisData not specified
Azo-pyrimidine derivative Enterococcus faecalisData not specified
Azo-pyrimidine derivative Pseudomonas aeruginosaData not specified

Note: Specific MIC values for this compound are not available in the reviewed literature. The data is for analogous compounds.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of the biological activity of pyrimidine derivatives.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (dissolved in DMSO) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by 4-aminopyrimidine analogs and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation p1 p2 p3 inhibitor 4-Aminopyrimidine Analogs inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by 4-Aminopyrimidine Analogs.

Antimicrobial_Susceptibility_Workflow start Start: Isolate Bacterial Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Test Compound in 96-well Plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution).

VI. Conclusion

While direct experimental evidence for the biological activity of this compound remains to be published, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The data collated in this guide indicates that derivatives of this compound are potent inhibitors of key kinases implicated in cancer and exhibit promising antimicrobial activity. Further investigation into the direct biological profiling of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the rich pharmacology of this class of pyrimidine derivatives.

References

Characterization of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable characterization of novel compounds is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document outlines a primary reversed-phase HPLC (RP-HPLC) method and compares it with potential alternative approaches, offering supporting methodologies and data to aid in the selection of an optimal analytical strategy.

Comparison of HPLC Methods

The following table summarizes key performance parameters for a primary RP-HPLC method and a comparative Ultra-High-Performance Liquid Chromatography (UPLC-MS) method for the analysis of this compound.

ParameterMethod A: RP-HPLC-UVMethod B: UPLC-MS/MS
Principle Separation based on polaritySeparation based on polarity with mass detection
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10-90% B over 15 min5-95% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI+, MRM
Retention Time ~7.5 min~2.1 min
Run Time 20 min7 min
Resolution GoodExcellent
Sensitivity ng levelpg level
Throughput ModerateHigh

Experimental Protocols

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This protocol details a standard approach for the purity assessment and quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (4.6 x 150 mm, 5 µm particle size).

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 10% B (re-equilibration)

Alternative Characterization Techniques

Beyond HPLC, a comprehensive characterization of this compound would involve orthogonal analytical techniques to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Direct infusion or LC-MS can be used. The expected [M+H]⁺ ion would be at m/z 170.04.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The proton NMR would show characteristic shifts for the aldehyde proton, the pyrimidine ring proton, the amino protons, and the methylthio group protons.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the C=O stretch of the aldehyde, the N-H stretches of the amino group, and C=N and C=C stretches of the pyrimidine ring.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical progression of method development.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C E Injection into HPLC C->E D Mobile Phase Preparation D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Generation G->H I Peak Integration & Purity Calculation H->I J Reporting I->J

Caption: Workflow for the HPLC analysis of this compound.

method_development A Define Analytical Goal (Purity, Quantification) B Select Column (e.g., C18, C8) A->B C Optimize Mobile Phase (Organic Solvent, pH, Additives) B->C D Optimize Gradient/Isocratic Elution C->D E Set Detection Wavelength D->E F Method Validation (Linearity, Accuracy, Precision) E->F

Caption: Logical flow for HPLC method development.

A Comparative Spectroscopic Guide to Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of three key substituted pyrimidines: 5-Fluorouracil, 2-Aminopyrimidine, and Sulfadiazine. These compounds have been selected to represent a range of structural complexities and functional roles, from a vital anticancer therapeutic to a fundamental building block and a widely used antibiotic. The following sections present a comparative analysis of their Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Detailed experimental protocols for these techniques are also provided to support the reproducibility of these findings.

Data Presentation: Spectroscopic Comparison

The spectroscopic data for 5-Fluorouracil, 2-Aminopyrimidine, and Sulfadiazine are summarized in the tables below, allowing for a direct comparison of their key spectral features.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group 5-Fluorouracil (cm⁻¹) ** 2-Aminopyrimidine (cm⁻¹) Sulfadiazine (cm⁻¹) **
N-H Stretch3100-3500 (broad)[1]3456-3182[2]~3435, ~3378
C=O Stretch1720, 1660[1]--
C=N Stretch1550-1600[1]~1648~1595
C-F Stretch1000-1400[1]--
SO₂ Stretch (asymmetric)--~1330
SO₂ Stretch (symmetric)--~1155
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Data

Proton 5-Fluorouracil (ppm) 2-Aminopyrimidine (ppm) Sulfadiazine (ppm)
Pyrimidine H-4/H-6-~8.3~8.5
Pyrimidine H-5~7.8 (d, J≈6 Hz)~6.6 (t)-
Amino (-NH₂)-~6.5~7.1
Sulfonamide (-SO₂NH-)--~11.5
Phenyl--~7.0, ~7.4

¹³C NMR Spectral Data

Carbon 5-Fluorouracil (ppm) 2-Aminopyrimidine (ppm) Sulfadiazine (ppm)
Pyrimidine C-2~149~163~160
Pyrimidine C-4~158~158~158
Pyrimidine C-5~140 (d, J≈225 Hz)~110~115
Pyrimidine C-6~125~158~158
Phenyl C-1'--~140
Phenyl C-2'/C-6'--~118
Phenyl C-3'/C-5'--~128
Phenyl C-4'--~152
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining molecular weight and elemental composition.

Parameter 5-Fluorouracil 2-Aminopyrimidine Sulfadiazine
Ionization Method EI, ESIEI, ESIESI
Molecular Ion (m/z) 13095250
Key Fragments (m/z) 87, 4368, 42186, 156, 92
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.

Compound Solvent λmax (nm)
5-Fluorouracil Aqueous Solution~266
2-Aminopyrimidine Ethanol~235, ~295
Sulfadiazine Methanol~268

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid pyrimidine derivative with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]

  • Pellet Formation : Transfer the mixture to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][5]

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6][7]

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium hydroxide can aid in ionization. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or gas chromatography inlet.

  • Data Acquisition : Introduce the sample into the mass spectrometer.

    • ESI : The sample solution is infused into the ESI source where it is nebulized and ionized.

    • EI : The volatile sample is introduced into the ion source and bombarded with a beam of electrons (typically 70 eV).[8]

  • Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.[9][10]

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the pyrimidine derivative of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, water). Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a blank and the other with the sample solution. Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11][12]

  • Analysis : Measure the absorbance of the sample solutions at the determined λmax.

Mandatory Visualization

The following diagram illustrates the de novo pyrimidine synthesis pathway, a fundamental metabolic process where pyrimidine derivatives are synthesized from simpler precursor molecules.[13][14][15] This pathway is a common target for therapeutic intervention, for instance by the drug 5-Fluorouracil.

DeNovoPyrimidineSynthesis De Novo Pyrimidine Synthesis Pathway Glutamine Glutamine + CO2 + 2 ATP CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII CarbamoylPhosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) CarbamoylPhosphate->ATCase CarbamoylAspartate Carbamoyl Aspartate DHOase Dihydroorotase (DHOase) CarbamoylAspartate->DHOase Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate OPRTase Orotate Phosphoribosyl- transferase (OPRTase) Orotate->OPRTase OMP Orotidine 5'-monophosphate (OMP) OMPDC OMP Decarboxylase OMP->OMPDC UMP Uridine 5'-monophosphate (UMP) UDP Uridine 5'-diphosphate (UDP) UMP->UDP UTP Uridine 5'-triphosphate (UTP) UDP->UTP RR Ribonucleotide Reductase UDP->RR CTPS CTP Synthetase UTP->CTPS CTP Cytidine 5'-triphosphate (CTP) dUMP Deoxyuridine 5'-monophosphate (dUMP) TS Thymidylate Synthase (TS) dUMP->TS dTMP Deoxythymidine 5'-monophosphate (dTMP) CPSII->CarbamoylPhosphate ATCase->CarbamoylAspartate DHOase->Dihydroorotate DHODH->Orotate OPRTase->OMP OMPDC->UMP RR->dUMP CTPS->CTP TS->dTMP 5FU_metabolite 5-FdUMP (5-FU Metabolite) 5FU_metabolite->TS Inhibits

Caption: De Novo Pyrimidine Synthesis Pathway and 5-FU Inhibition.

References

comparative yield analysis of different pyrimidine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of the pyrimidine scaffold is a critical task. This heterocyclic motif is central to a vast number of pharmaceuticals, making the optimization of its synthesis a key focus in medicinal chemistry. This guide provides an objective comparison of prominent pyrimidine synthesis methods, benchmarking modern techniques such as microwave and ultrasound-assisted synthesis against the traditional Biginelli reaction. The analysis is supported by experimental data to inform methodology selection, focusing on reaction yield, time, and conditions.

Comparative Analysis of Synthesis Methodologies

The selection of a synthetic route often involves a trade-off between yield, reaction time, cost, and environmental impact. The following table summarizes quantitative data for four distinct methods, offering a side-by-side comparison of their performance based on published experimental results.

MethodKey ReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Conventional Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 - 4 hoursReflux~60-70%[1][2][3]
Microwave-Assisted Synthesis Aromatic Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2 - 10 minutes120°C (300W)88-95%[1][4][5]
Ultrasound-Assisted Synthesis Chalcone, ThioureaPotassium HydroxideEthanol20 - 30 minutesRoom Temp.73-82%[6]
Iridium-Catalyzed Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[7][8][9]

Visualizing the Synthetic Pathways

To illustrate the procedural flow of these synthetic approaches, the following diagrams depict the key stages of a traditional and a modern methodology.

G cluster_0 Conventional Biginelli Reaction Workflow reactants 1. Mix Aldehyde, β-Ketoester, Urea in Ethanol catalyst 2. Add Catalytic HCl reactants->catalyst reflux 3. Reflux (1.5 - 4 hours) catalyst->reflux cool 4. Cool in Ice Bath reflux->cool filter 5. Filter & Wash with cold Ethanol cool->filter product Product (DHPM) filter->product

A typical experimental workflow for the conventional Biginelli reaction.

G cluster_1 Microwave-Assisted Synthesis Workflow reactants_mw 1. Mix Aldehyde, β-Ketoester, Urea, Catalyst (Solvent-Free) irradiate 2. Microwave Irradiation (2-10 mins, 300W) reactants_mw->irradiate workup 3. Add Cold Water, Filter & Recrystallize irradiate->workup product_mw Product (DHPM) workup->product_mw

A streamlined workflow for microwave-assisted pyrimidine synthesis.

The fundamental reaction mechanism for the widely-used Biginelli synthesis involves a three-component condensation.

Biginelli Aldehyde Ar-CHO (Aldehyde) Iminium Iminium Ion Intermediate Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ (Urea) Urea->Iminium Ketoester CH₃(C=O)CH₂CO₂Et (β-Ketoester) Product Dihydropyrimidinone (DHPM) Ketoester->Product + Iminium Ion Iminium->Product Cyclocondensation - H₂O

Simplified reaction pathway for the Biginelli condensation.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below, allowing for replication and direct comparison.

Protocol 1: Conventional Biginelli Reaction

This protocol is a classic acid-catalyzed, three-component reaction performed under reflux.[2]

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aryl aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and 95% ethanol (5 mL).

  • Catalysis: Add 0.2 mL of concentrated hydrochloric acid (HCl) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for approximately 20 minutes to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the precipitate with a small amount of ice-cold 95% ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the final 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This green chemistry approach offers rapid reaction times and high yields by utilizing microwave irradiation without a solvent.[4]

  • Reaction Setup: In a 100 mL beaker or a dedicated microwave reaction vessel, place the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol %) as the catalyst.

  • Irradiation: Cover the vessel with a watch glass and place it in a microwave reactor. Irradiate the mixture at 300 watts. The reaction is typically complete within 2-5 minutes, which can be confirmed by TLC. It is advisable to use short irradiation pulses (e.g., 20 seconds) to control the reaction temperature.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add cold water to the solid mass.

  • Isolation: Break up the solid, collect it by filtration, and wash with water.

  • Purification: The crude product is typically of high purity but can be recrystallized from ethanol if necessary.

Protocol 3: Ultrasound-Assisted Synthesis from Chalcones

This method utilizes ultrasonic irradiation to promote the reaction between pre-synthesized chalcones and thiourea, often resulting in improved yields and shorter reaction times compared to conventional heating.[6]

  • Reactant Preparation: Synthesize the required chalcone derivative by the condensation of an appropriate aryl aldehyde and acetophenone in alkaline ethanol.

  • Reaction Setup: In a flask, combine the chalcone (1 mmol) and thiourea (1.2 mmol) in ethanol.

  • Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 20-30 minutes. Monitor the reaction's completion by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • Purification: The product, a dihydropyrimidine-2-thione, can be purified by recrystallization from an appropriate solvent.

Protocol 4: Iridium-Catalyzed Multicomponent Synthesis

This advanced protocol represents a modern approach, using a specialized pincer-complex catalyst to construct pyrimidines from amidines and alcohols, offering high regioselectivity and yields.[7][8]

  • Reaction Setup: In a glovebox, charge a pressure-resistant reaction vessel with the amidine hydrochloride (0.5 mmol), the PN5P-Ir-pincer complex catalyst (typically 1-2 mol%), and a suitable base (e.g., KOtBu, 1.1 mmol).

  • Addition of Reagents: Add the corresponding alcohols (amounts vary depending on the desired substitution pattern) and the solvent (e.g., toluene, 2 mL).

  • Reaction Conditions: Seal the vessel and heat the mixture to 150°C for the required time (can range from several hours to a day).

  • Work-up: After cooling to room temperature, the reaction mixture is typically filtered through a short pad of silica gel to remove the catalyst.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by column chromatography to yield the highly substituted pyrimidine.

References

Structural Validation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structural validation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. By comparing its spectroscopic data with that of structurally related pyrimidine derivatives, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the unequivocal identification and characterization of this important molecule.

Spectroscopic Data Comparison

The structural elucidation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Here, we compare the available data for this compound with that of two analogous pyrimidine structures: 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile and 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile. This comparison highlights the key spectroscopic features that differentiate these molecules.

Spectroscopic Data This compound 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile [1]4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile [1]
Molecular Formula C₆H₇N₃OSC₁₅H₁₀N₄SC₁₇H₁₂N₄
Molecular Weight 169.21 g/mol 278.34 g/mol 272.30 g/mol
¹H NMR (δ, ppm) 9.78 (s, 1H, CHO), 8.42 (s, 1H, pyrimidine-H), 2.55 (s, 3H, S-CH₃)8.39-7.31 (m, Ar-H and NH₂)8.41-7.52 (m, Ar-H and NH₂)
¹³C NMR (δ, ppm) Data not available165.21, 164.29, 159.98, 141.41, 136.64, 133.23, 132.16, 130.52, 129.47, 129.03, 128.74, 117.15 (CN), 80.59 (C5)168.63, 165.06, 164.46, 137.04, 137.00, 132.05, 131.42, 129.09, 129.00, 128.99, 128.89, 116.89 (CN), 84.89 (C5)
IR (ν, cm⁻¹) Data not available3478, 3329 (NH₂), 2212 (C≡N), 1640 (C=N)3478, 3344 (NH₂), 2212 (C≡N), 1641, 1617 (C=N)
Mass Spec. (m/z) 170.2 [M+H]⁺278 [M]⁺272 [M]⁺

Experimental Protocols

Accurate structural validation is contingent on the precise execution of analytical experiments. Below are the detailed methodologies for the key spectroscopic techniques employed in the characterization of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 220 ppm.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition : The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition : The mass spectrum is acquired using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The analysis is typically performed in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound.

Visualizing the Validation Process

To further clarify the process of structural validation and the relationships between the compared molecules, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectra Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Alternatives interpretation->comparison validation Structure Validated comparison->validation

Caption: Experimental workflow for the structural validation of a synthesized compound.

G cluster_alternatives Structural Alternatives Target This compound CarboxylicAcid 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Target->CarboxylicAcid -CHO vs -COOH Carbonitrile 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Target->Carbonitrile -CHO vs -C≡N

References

A Comparative Guide to the Efficacy of Pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the design of potent enzyme inhibitors.[1][2] Its inherent ability to mimic nucleic acids and engage in crucial hydrogen bond and π-π stacking interactions allows for high-affinity binding to a wide range of enzymatic targets.[2] This guide provides a comparative analysis of the efficacy of recently developed pyrimidine-based inhibitors against key enzyme targets implicated in cancer and other diseases. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.

Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

Protein kinases are a major class of enzymes targeted by pyrimidine-based inhibitors due to their central role in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][4] The following table summarizes the in-vitro efficacy of several recently developed pyrimidine-based kinase inhibitors against their respective targets.

Compound IDTarget EnzymeIC50 (nM)Cell Line (for anti-proliferative activity)IC50 (µM) (Anti-proliferative)Reference
Compound 100 EGFR-L858R/T790M/C797S5.51Ba/F3-EGFR-L858R/T790M/C797S0.433[5]
EGFR-L858R/T790M33.35H1975 (NSCLC)0.442[5]
Compound 72 FAK27.4MDA-MB-231 (TNBC)0.126[5]
Compound 4 PIM-1 Kinase11.4MCF-7 (Breast Cancer)0.57[6]
Compound 10 PIM-1 Kinase17.2--[6]
Compound 11 BTK7.95--[7]
Compound 12 BTK4.2--[7]
Compound 13 BTK11.1B-cell cancer cell linesLow micromolar[7]
Compound 9 MARK4---[8]
Compound 14 MARK4---[8]

Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of inhibitor efficacy relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of pyrimidine-based enzyme inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[4]

Materials:

  • Purified target kinase (e.g., EGFR, FAK, PIM-1, BTK, MARK4)

  • Specific peptide substrate for the kinase

  • Pyrimidine-based inhibitors (dissolved in DMSO)

  • Kinase assay buffer

  • ATP

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Perform serial dilutions of the pyrimidine-based inhibitors in DMSO to create a range of concentrations.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted inhibitor solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and a known potent inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and its specific peptide substrate.

  • Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is within the linear range.

  • Signal Detection: Add the ATP detection reagent to each well. This will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, H1975)

  • Complete cell culture medium

  • Pyrimidine-based inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based inhibitors. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing a Key Signaling Pathway

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently targeted by pyrimidine-based inhibitors in cancer therapy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PyrimidineInhibitor Pyrimidine-Based Inhibitor PyrimidineInhibitor->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.

This guide provides a snapshot of the current landscape of pyrimidine-based enzyme inhibitors, highlighting their potential as therapeutic agents. The presented data and protocols are intended to facilitate the comparative evaluation of these compounds and guide future research and development efforts.

References

A Comparative Guide to the Synthesis of 4-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Among its derivatives, 4-aminopyrimidines are of particular interest due to their prevalence in a wide array of biologically active compounds. This guide provides a comparative overview of key synthetic methodologies for obtaining these valuable heterocycles, with a focus on experimental data and detailed protocols to aid in laboratory-level synthesis and methods selection.

Synthesis via Condensation of Nitriles

A versatile and efficient approach to 4-aminopyrimidines involves the base-catalyzed condensation of nitriles. This method often proceeds through a β-enaminonitrile intermediate, which subsequently cyclizes to form the pyrimidine ring. A notable advantage of this strategy is the ability to control the reaction outcome by modulating the temperature.[1][2]

Experimental Protocol: Temperature-Controlled Condensation of Organonitriles[1]

A mixture of the starting nitrile (1.0 eq) and a base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in a suitable solvent like THF is heated. The reaction temperature is a critical parameter. For the initial formation of the β-enaminonitrile, temperatures around 60-80°C are typically employed. To facilitate the subsequent cyclization to the 4-aminopyrimidine, the temperature is raised to 120-140°C. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is quenched with a proton source (e.g., water or ammonium chloride) and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Quantitative Data
Starting NitrileProductBaseTemp (°C)Time (h)Yield (%)Reference
Phenylacetonitrile2,6-diphenyl-4-aminopyrimidineLiHMDS1202485[1]
Propionitrile2,6-diethyl-5-methyl-4-aminopyrimidineLiHMDS1202478[1]
Acetonitrile2,6-dimethyl-4-aminopyrimidineKOButMW, 1500.2592[3]

Reaction Pathway

G RCH2CN R-CH2-CN (Nitrile) Enaminonitrile β-Enaminonitrile Intermediate RCH2CN->Enaminonitrile Self-condensation (via nitrile dimerization) Base Base (e.g., LiHMDS) Cyclization Intramolecular Cyclization Enaminonitrile->Cyclization + another molecule of Nitrile Nitrile2 R-CH2-CN Aminopyrimidine 4-Aminopyrimidine Cyclization->Aminopyrimidine

Caption: Nitrile Condensation Pathway

The Dimroth Rearrangement

The Dimroth rearrangement is a classic method for the synthesis of N-substituted aminopyrimidines, which can be converted to 4-aminopyrimidines. This rearrangement involves the isomerization of a heterocyclic compound through a ring-opening and ring-closing sequence, effectively swapping the positions of an endocyclic and an exocyclic nitrogen atom.[4][5] This reaction can be promoted by heat, acid, or base.

Experimental Protocol: General Procedure for Dimroth Rearrangement[6]

An N-substituted iminopyrimidine is dissolved in a suitable solvent, such as pyridine or ethanol. The solution is then heated to reflux for a period ranging from several hours to a full day. The progress of the rearrangement is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the corresponding 4-aminopyrimidine derivative.

Quantitative Data
Starting MaterialProductConditionsTime (h)Yield (%)Reference
1-Phenyl-2-imino-1,2-dihydropyrimidine2-(Phenylamino)pyrimidineBoiling Pyridine24-[6]
N-Alkyl-iminopyrimidineN-Alkyl-aminopyrimidineAqueous Base--[5]

Reaction Pathway

G Start N-Substituted Iminopyrimidine RingOpening Ring Opening (e.g., via hydrolysis) Start->RingOpening Heat/Acid/Base OpenChain Open-Chain Intermediate RingOpening->OpenChain RingClosure Ring Closure OpenChain->RingClosure Product 4-(Substituted-amino) -pyrimidine RingClosure->Product

Caption: Dimroth Rearrangement Mechanism

Synthesis from Halopyrimidine Precursors

A widely utilized and straightforward method for the synthesis of 4-aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) of a corresponding halopyrimidine, typically a chloropyrimidine. This approach is highly versatile, allowing for the introduction of a diverse range of amino groups.

Experimental Protocol: Microwave-Assisted Amination of 4-Chloropyrimidines[7]

In a microwave reaction vial, 2-amino-4-chloropyrimidine (1.0 eq), the desired amine (1.0-1.2 eq), and a base such as triethylamine (2.0 eq) are combined in a suitable solvent like propanol. The vial is sealed and subjected to microwave irradiation at a temperature of 120-140°C for 15-30 minutes. After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data
Starting MaterialAmineProductTemp (°C)Time (min)Yield (%)Reference
2-Amino-4-chloropyrimidine1-Methylpiperazine4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine120-14015-3054[7]
2-Amino-4-chloropyrimidine4-Fluorophenylpiperazine4-(4-(4-Fluorophenyl)piperazin-1-yl)pyrimidin-2-amine120-14015-30-[7]
4,6-DichloropyrimidineAmmonia4-Amino-6-chloropyrimidine--High[8]

Reaction Pathway

G Halopyrimidine 4-Halopyrimidine (e.g., 4-Chloropyrimidine) Meisenheimer Meisenheimer Complex (Intermediate) Halopyrimidine->Meisenheimer Amine Amine (R-NH2) Amine->Meisenheimer Product 4-Aminopyrimidine Meisenheimer->Product Elimination of HX

Caption: SNAr Pathway for 4-Aminopyrimidine Synthesis

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical route to complex molecules in a single synthetic operation. Several MCRs have been developed for the synthesis of 4-aminopyrimidine derivatives, often providing access to fused and highly substituted systems.[9]

Experimental Protocol: Solvent-Free Synthesis of 4-Aminopyrido[2,3-d]pyrimidines[9]

A mixture of a 3-cyano-2-aminopyridine (1.0 eq), a primary amine (1.0 eq), and triethyl orthoformate (1.0 eq) is heated at 100°C for 3 hours in the absence of a solvent. The reaction progress is monitored by TLC. Upon completion, the residue is purified by column chromatography to afford the desired 4-aminopyrido[2,3-d]pyrimidine derivative.

Quantitative Data
2-Aminopyridine DerivativePrimary AmineProductTime (h)Yield (%)Reference
3-Cyano-2-aminopyridineBenzylamine4-(Benzylamino)pyrido[2,3-d]pyrimidine385[9]
3-Cyano-2-aminopyridineButylamine4-(Butylamino)pyrido[2,3-d]pyrimidine378[9]
3-Cyano-2-aminopyridinePropylamine4-(Propylamino)pyrido[2,3-d]pyrimidine372[9]

Reaction Pathway

G Aminopyridine 2-Amino-3-cyanopyridine Intermediate1 Intermediate I Aminopyridine->Intermediate1 Orthoformate Triethyl Orthoformate Orthoformate->Intermediate1 Amine Primary Amine Intermediate2 Intermediate II (Cyclization) Amine->Intermediate2 Intermediate1->Intermediate2 Product 4-Aminopyrido[2,3-d]pyrimidine Intermediate2->Product Aromatization

Caption: Multicomponent Reaction for Fused 4-Aminopyrimidines

Conclusion

The synthesis of 4-aminopyrimidines can be achieved through a variety of effective methods. The choice of a particular synthetic route will depend on several factors, including the availability of starting materials, the desired substitution pattern on the pyrimidine ring, and the required scale of the reaction. The condensation of nitriles offers a direct route to simple 4-aminopyrimidines, while the Dimroth rearrangement provides a means to interconvert isomeric pyrimidine systems. Nucleophilic substitution of halopyrimidines is a robust and versatile method for introducing a wide range of amino functionalities. Finally, multicomponent reactions represent a highly efficient strategy for the rapid construction of complex and diverse 4-aminopyrimidine derivatives. The experimental data and protocols provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic goals.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, drawing upon best practices for similar chemical structures.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the general principles for the safe handling and disposal of pyrimidine and thioether derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to handle this compound as a hazardous substance. Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield if there is a risk of splashing.[1][2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[2]Prevents skin contact with the chemical.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[2]Minimizes the risk of skin contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][3] A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated.[2][4]Reduces the risk of inhalation of harmful airborne particles.

Spill Management Protocol

In the event of a spill, immediate and proper containment is critical to prevent wider contamination and exposure.

ActionProcedure
Isolate the Area For solid spills, isolate the area for at least 25 meters (75 feet) in all directions.[1] Evacuate unnecessary personnel.
Ventilate Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
Containment Carefully sweep up the spilled solid, avoiding the generation of dust.[1] Place the material into a suitable, labeled, and tightly sealed container for hazardous waste.[1]
Decontamination Wash all contaminated surfaces with a soap and water solution.[1] Collect any contaminated cleaning materials (e.g., wipes, gloves) in a vapor-tight plastic bag for disposal as hazardous waste.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be handled as a hazardous material. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including contaminated lab supplies (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.[2]

    • Segregate this waste into a designated, compatible, and properly sealed hazardous waste container.[2] Plastic containers are often preferred to minimize the risk of breakage.[2]

  • Container Labeling :

    • The waste container must be clearly and accurately labeled.

    • The label must include the full chemical name: "this compound".[2] The use of abbreviations or chemical formulas is not acceptable.[2]

    • Include the name and contact information of the principal investigator or laboratory supervisor.[2]

  • Storage of Waste :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

    • This area should be under the control of laboratory personnel and ideally have secondary containment to capture any potential leaks.[2]

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or an approved and licensed waste disposal company.[1][3][5][6][7][8]

    • The recommended method of disposal for similar compounds is controlled incineration with flue gas scrubbing.[1]

  • Empty Container Decontamination :

    • An empty container that held this compound must be decontaminated by being triple-rinsed with a suitable solvent.[2]

    • The solvent rinsate must be collected and disposed of as hazardous waste.[2]

    • After triple-rinsing, deface all labels on the container. Depending on institutional policies, the decontaminated container may be disposed of as regular trash or recycled.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill_response Spill Response cluster_disposal_path Final Disposal Path Start Handling of this compound PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation WasteGenerated Waste Generated (Unused chemical, contaminated items) Ventilation->WasteGenerated Spill Spill Occurs Ventilation->Spill CollectWaste Collect Waste in a Designated Hazardous Waste Container WasteGenerated->CollectWaste Spill->CollectWaste No IsolateArea Isolate Spill Area Spill->IsolateArea Yes LabelContainer Label Container with Full Chemical Name CollectWaste->LabelContainer CleanSpill Clean Spill Using Appropriate Procedure IsolateArea->CleanSpill CollectSpillWaste Collect Spill Debris as Hazardous Waste CleanSpill->CollectSpillWaste CollectSpillWaste->CollectWaste StoreWaste Store in Satellite Accumulation Area with Secondary Containment LabelContainer->StoreWaste EHS_Pickup Arrange for Pickup by EHS or Licensed Waste Disposal Company StoreWaste->EHS_Pickup FinalDisposal Professional Disposal (e.g., Incineration) EHS_Pickup->FinalDisposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 770-31-0). The following procedures and recommendations are based on best practices for handling similar pyrimidine and aldehyde compounds in a laboratory setting. It is imperative to always consult a specific Safety Data Sheet (SDS) for the compound if available and to adhere to your institution's safety protocols.

Personal Protective Equipment (PPE)

Proper personal protective equipment is a critical first line of defense to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tightly-sealing safety goggles to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][2][3][4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves generally offer sufficient short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[1][2][3][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[1][2][6] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid compounds, a particulate filter is recommended.[2][4][5]
General Lab Attire Long Pants and Closed-Toe ShoesStandard laboratory practice to protect against accidental spills.[6]

Safety Operating Procedures

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[3][4][7]

  • Whenever possible, handle the compound within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]

  • Remove all potential sources of ignition.[3]

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[2][3]

  • Avoid the formation and inhalation of dust.[3][4][5][7][8]

  • Use appropriate and clean laboratory equipment, such as spatulas and glassware.[2]

  • Keep the container tightly closed when not in use.[2][3][4][8]

  • Wash hands thoroughly after handling the compound.[4][5][6][8]

3. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[2][4][8][9]

  • Keep containers tightly sealed.[2][4][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[4][7]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Evacuate non-essential personnel from the immediate area.[3][6]

  • Wear the appropriate PPE as detailed in the table above.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4][5][8]

  • Prevent the spilled chemical from entering drains or waterways.[3][5][6][8]

  • Thoroughly decontaminate the spill area after material collection.

Waste Disposal:

  • Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed, and appropriate hazardous waste container.[2]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[2]

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste.

Workflow for Safe Handling

Workflow for the Safe Handling of this compound prep Preparation - Verify fume hood function - Assemble all necessary materials - Confirm emergency equipment access ppe Don PPE - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat prep->ppe Proceed handling Chemical Handling - Work within fume hood - Avoid dust generation - Keep container closed ppe->handling Proceed storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If storing decontamination Decontamination & Disposal - Dispose of contaminated PPE - Clean work surfaces - Segregate waste handling->decontamination After use storage->handling For reuse post Post-Handling - Wash hands thoroughly decontamination->post Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 2
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.